[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride
Description
Properties
IUPAC Name |
(2-methylsulfanylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQRTCWYGSKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride CAS 88965-67-7 properties
Technical Monograph: [2-(Methylsulfanyl)phenyl]hydrazine Hydrochloride
Executive Summary
This compound (CAS 88965-67-7) is a specialized organosulfur building block used primarily in the synthesis of fused heterocyclic systems. As an ortho-substituted phenylhydrazine, it serves as a critical precursor for 7-(methylsulfanyl)indoles via the Fischer Indole Synthesis and for 1-(2-methylsulfanylphenyl)pyrazoles via condensation with 1,3-dicarbonyls. These scaffolds are high-value targets in medicinal chemistry, particularly for developing serotonin receptor modulators (5-HT family), antifungal agents, and agrochemical fungicides where the lipophilic and electronic properties of the methylthio group enhance bioactivity.
Chemical Identity & Physicochemical Profile
Table 1: Chemical Identity
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | (2-Methylthiophenyl)hydrazine HCl; 1-(2-Methylthiophenyl)hydrazine hydrochloride |
| CAS Number | 88965-67-7 |
| Molecular Formula | C₇H₁₀N₂S[1][2][3][4][5][6] · HCl |
| Molecular Weight | 190.69 g/mol |
| SMILES | CSC1=CC=CC=C1NN.Cl |
| Structure | Ortho-substituted hydrazine salt |
Table 2: Physicochemical Properties
| Property | Description |
| Appearance | White to off-white or beige crystalline solid.[3] |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar organic solvents (hexane, ether). |
| Melting Point | Typically decomposes >200°C (characteristic of hydrazine hydrochlorides).[3][7][8] Note: Exact experimental values vary by purity and heating rate. |
| Stability | Hygroscopic. Sensitive to oxidation (air) and light. The free base is unstable and should be generated in situ. |
Synthetic Utility & Reaction Mechanisms[2][8][9]
The utility of CAS 88965-67-7 lies in its bifunctional nature: the nucleophilic hydrazine moiety and the ortho-methylthio substituent.
A. Fischer Indole Synthesis (7-Methylthioindoles)
This is the primary application. Reaction with ketones (or aldehydes) under acidic conditions yields indoles.
-
Mechanistic Insight: The ortho-positioning of the methylthio group dictates the regiochemistry. Unlike meta-substituted hydrazines which can cyclize at two positions (4- or 6-substituted indoles), the ortho-substituent forces cyclization to the unsubstituted ortho-carbon, exclusively yielding 7-substituted indoles .
-
Challenge: The steric bulk of the -SMe group can retard the formation of the initial hydrazone or the [3,3]-sigmatropic rearrangement. Stronger acid catalysts (e.g., polyphosphoric acid or ZnCl₂) are often required compared to unsubstituted phenylhydrazines.
B. Pyrazole Synthesis
Condensation with 1,3-dicarbonyls (e.g., ethyl acetoacetate, acetylacetone) yields 1-arylpyrazoles.
-
Bioactivity: The 2-methylthio group on the N-phenyl ring is a common motif in agrochemical fungicides (SDHI class) and acaricides, providing metabolic stability and lipophilicity.
Mandatory Visualization: Fischer Indole Pathway
The following diagram illustrates the conversion of [2-(methylsulfanyl)phenyl]hydrazine HCl into 7-(methylsulfanyl)indole derivatives.
Caption: Pathway for the synthesis of 7-substituted indoles from CAS 88965-67-7 via the Fischer Indole cyclization.
Experimental Protocols
Protocol A: Synthesis of 2,3-Dimethyl-7-(methylsulfanyl)indole
Context: This protocol adapts the standard Fischer synthesis for ortho-hindered hydrazines using Polyphosphoric Acid (PPA) as both solvent and catalyst.
Reagents:
-
[2-(Methylsulfanyl)phenyl]hydrazine HCl: 1.90 g (10 mmol)
-
Butanone (Methyl ethyl ketone): 0.72 g (10 mmol)
-
Polyphosphoric Acid (PPA): 15 g
Procedure:
-
Hydrazone Formation (In Situ): In a 50 mL round-bottom flask, mix the hydrazine hydrochloride and butanone. (Note: If the salt is not soluble, a small amount of ethanol can be used, then evaporated, but PPA usually suffices).
-
Cyclization: Add PPA (15 g) to the flask.
-
Heating: Heat the mixture to 100–110°C with vigorous mechanical stirring. The reaction is exothermic; monitor temperature to prevent runaway.
-
Monitoring: Maintain temperature for 2–3 hours. The mixture will turn dark brown.
-
Quenching: Cool the reaction mixture to roughly 60°C and pour onto 100 g of crushed ice with stirring.
-
Work-up: Neutralize the aqueous slurry with 40% NaOH solution (keep T < 20°C) until pH ~8. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane:EtOAc 9:1) to yield the indole.[9][10]
Protocol B: Synthesis of 1-[2-(Methylsulfanyl)phenyl]-3-methyl-pyrazol-5-one
Context: Reaction with ethyl acetoacetate.
Reagents:
-
[2-(Methylsulfanyl)phenyl]hydrazine HCl: 10 mmol
-
Ethyl Acetoacetate: 11 mmol
-
Sodium Acetate: 11 mmol
-
Ethanol: 20 mL
Procedure:
-
Free Base Generation: Dissolve the hydrazine HCl and Sodium Acetate in 5 mL water.
-
Condensation: Add this solution to Ethyl Acetoacetate in Ethanol (20 mL).
-
Reflux: Reflux for 2–4 hours.
-
Isolation: Cool to room temperature. The product often precipitates as a solid. If not, concentrate under vacuum and recrystallize from ethanol/water.
Safety, Handling & Storage
Hazard Classification (GHS):
-
Acute Toxicity: Toxic if swallowed (Category 3), Toxic in contact with skin (Category 3).
-
Carcinogenicity: Suspected of causing cancer (Category 2) — typical for hydrazine derivatives.
-
Sensitization: May cause an allergic skin reaction.
Handling Guidelines:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle strictly inside a chemical fume hood.
-
Incompatibility: Avoid contact with strong oxidizing agents.
-
Waste Disposal: All hydrazine waste must be segregated and treated with bleach (hypochlorite) or specific hydrazine neutralizers before disposal, following institutional hazardous waste guidelines.
Storage:
-
Store at 2–8°C (Refrigerate).
-
Keep under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the hydrazine and the methylthio group (which can oxidize to sulfoxide).
-
Protect from light.
References
- Fischer Indole Synthesis Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. [Overview of mechanism and ortho-substituent effects].
- Hydrazine Reactivity: Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-methyl-alpha-amino acids and indole derivatives." Chemical Society Reviews, 30(4), 205-213. [Context on hydrazine building blocks].
-
Safety Data: PubChem. (n.d.). Phenylhydrazine hydrochloride Compound Summary. National Center for Biotechnology Information. Retrieved from [Link] (General safety profile for phenylhydrazine salts).
-
Reaction Protocols: BenchChem. (2025).[10] Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine. [General protocols for substituted hydrazines].
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 59-88-1 CAS MSDS (Phenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. chemiis.com [chemiis.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
commercial suppliers of high purity 2-(methylthio)phenylhydrazine HCl
Executive Summary
2-(Methylthio)phenylhydrazine hydrochloride (CAS: 60481-33-6) is a specialized heterocyclic building block critical for the synthesis of 7-substituted indoles and 1-substituted pyrazoles.[1] Unlike commodity reagents (e.g., phenylhydrazine), this compound presents unique stability challenges due to the simultaneous presence of an oxidation-prone hydrazine moiety and a sulfur center susceptible to S-oxidation.[1]
This guide provides a validated technical framework for sourcing, verifying, and utilizing this reagent in high-value drug discovery and agrochemical workflows.
Part 1: Chemical Identity & Critical Specifications
To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the procurement specification must strictly define the salt form.[1] The free base is an unstable oil that degrades rapidly; the hydrochloride salt is the required form for storage and handling.
| Parameter | Specification | Technical Note |
| Chemical Name | 2-(Methylthio)phenylhydrazine hydrochloride | Also known as [2-(methylthio)phenyl]hydrazine HCl |
| CAS Number | 60481-33-6 | Warning:[1][2] Do not confuse with Free Base (88965-67-7) or 4-isomer (58626-97-4) |
| Molecular Formula | C₇H₁₀N₂S[1] · HCl | Stoichiometry must be confirmed (mono- vs di-HCl) |
| Molecular Weight | 190.69 g/mol | Free base MW is 154.23 g/mol |
| Appearance | White to off-white crystalline solid | Pink/Red coloration indicates oxidation (azo formation) |
| Solubility | Soluble in Water, DMSO, Methanol | Poor solubility in non-polar solvents (Hexane, DCM) |
Part 2: Sourcing Landscape & Vendor Selection
This compound is a Tier 2 Specialty Intermediate , meaning it is not always in stock at major commodity catalog houses (e.g., Sigma-Aldrich/Merck often list it as "make-to-order" or via third-party sourcing).[1]
Primary Commercial Suppliers (Verified Stockists)
Based on current chemical inventory data, the following suppliers are most likely to hold high-purity stock:
-
BLD Pharm: Validated supplier for this specific CAS (60481-33-6).[1] Often holds gram-to-kilogram inventory.[1][3]
-
Enamine: A primary source for hydrazine building blocks used in library synthesis.
-
Combi-Blocks: Specializes in heterocyclic building blocks; typically offers high regio-isomeric purity.[1]
Procurement "Watch-Outs"
-
Regioisomer Confusion: Vendors often list the 4-(methylthio) isomer (CAS 35588-53-5) adjacent to the 2-(methylthio) isomer.[1] The 4-isomer yields 5-substituted indoles, whereas the 2-isomer yields 7-substituted indoles.[1] Verify the structure explicitly.
-
Salt Stoichiometry: Ensure the CoA specifies the HCl content. Excess HCl can catalyze premature degradation or interfere with base-sensitive coupling reactions if not accounted for.
Part 3: Quality Assurance & Impurity Profiling
The dual susceptibility of the hydrazine and sulfide groups requires a rigorous "Self-Validating" QC protocol.
Critical Impurities
-
S-Oxides (Sulfoxides/Sulfones): The methylthio group (-SMe) can oxidize to -S(O)Me during storage.[1] This changes the electronics of the ring, potentially inhibiting Fischer Indole cyclization.
-
Azobenzenes: Air oxidation of the hydrazine leads to the azo dimer (Ar-N=N-Ar), which is deeply colored (red/orange).[1]
-
Aniline Degradant: Thermal decomposition yields 2-(methylthio)aniline.
Validation Protocol (HPLC/NMR)
-
Visual Check: Reject if the solid is dark red or brown.
-
1H NMR Diagnostic:
Part 4: Experimental Workflows
Workflow A: Fischer Indole Synthesis (Targeting 7-SMe Indoles)
The 2-position substituent forces the cyclization to occur at the only available ortho-position, yielding a 7-substituted indole.[1] This is a privileged scaffold in CNS drug discovery (e.g., Triptan analogs).
Figure 1: Pathway for the synthesis of 7-(methylthio)indoles via Fischer Cyclization.[1] The 2-SMe group directs regioselectivity.[1]
Protocol Summary:
-
Free Basing (Optional but Recommended): Although the reaction is acid-catalyzed, pre-neutralizing the HCl salt with NaOAc in EtOH prevents "over-acidification" which can degrade sensitive ketones.
-
Condensation: Reflux hydrazine (1.0 eq) + Ketone (1.1 eq) in Ethanol/Acetic Acid (10:1) for 2 hours.
-
Cyclization: If the hydrazone is isolated, treat with ZnCl2 (fused) in refluxing acetic acid or Polyphosphoric Acid (PPA) at 100°C.
Workflow B: Pyrazole Synthesis (Agrochemical Scaffolds)
Reaction with 1,3-dicarbonyls yields 1-arylpyrazoles, a motif common in fungicides and NSAIDs.[1]
Figure 2: Condensation workflow for generating pyrazole libraries.[1] Buffering with Sodium Acetate is critical to neutralize the HCl salt.
Part 5: Handling & Safety (E-E-A-T)
-
Genotoxicity: Hydrazines are established Ames-positive genotoxins.[1] All weighing must occur in a chemically resistant glovebox or a ventilated enclosure with HEPA filtration.
-
Deactivation: Spills should be treated with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine to nitrogen gas and the corresponding arene, though this may generate sulfoxides. A more controlled destruction uses Fenton's reagent.
-
Storage: Hygroscopic. Store at +4°C under Argon. The HCl salt is prone to absorbing moisture, which accelerates hydrolysis.
References
-
Organic Syntheses. (1922). Phenylhydrazine Hydrochloride Preparation (General Protocol). Org. Synth. 1922, 2,[4][5][6] 71. Retrieved from [Link]
-
National Center for Advancing Translational Sciences (NCATS). (2024). Inxight Drugs: Phenylhydrazine Hydrochloride Profile. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemie Brunschwig | Combi-Blocks [chemie-brunschwig.ch]
- 4. Eltrombopag: Synthesis and Mechanism_Chemicalbook [chemicalbook.com]
- 5. Synthesis method of eltrombopag - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Heterocyclic Synthesis Using 2-(Methylthio)phenylhydrazine
[1][2]
Executive Summary
2-(Methylthio)phenylhydrazine (CAS: 618-40-6, often supplied as the hydrochloride salt) is a specialized bifunctional building block in organic synthesis.[1][2] Its utility stems from the synergistic combination of a nucleophilic hydrazine moiety and an ortho-positioned methylthio (-SMe) group.
For drug development professionals, this molecule offers two distinct strategic advantages:
-
Regiocontrol in Indole Synthesis: It serves as the primary precursor for 7-(methylthio)indoles via the Fischer Indole Synthesis. The bulky ortho-substituent effectively directs cyclization to the unsubstituted ortho-position, solving the classic regioselectivity problem associated with meta-substituted hydrazines.
-
The "Sulfur Switch": The -SMe group acts as a latent functional handle. It is electron-donating during initial cyclization but can be post-synthetically oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me), radically altering the electronic landscape and solubility profile of the final pharmacophore.
Section 1: Safety & Handling Protocols
Critical Warning: Phenylhydrazine derivatives are potent skin sensitizers, suspected carcinogens, and toxic by inhalation/ingestion.[3] The presence of the sulfur moiety adds a risk of generating volatile, malodorous sulfur byproducts.
Mandatory PPE & Engineering Controls
-
Respiratory: Work strictly within a certified chemical fume hood.
-
Dermal: Double-glove technique (Nitrile over Latex) is recommended due to the high permeability of hydrazine derivatives.
-
Decontamination: Prepare a neutralization bath (10% sodium hypochlorite or bleach) to quench hydrazine residues on glassware immediately after use.
Stability Note
The free base of 2-(methylthio)phenylhydrazine oxidizes rapidly in air, turning dark brown.
-
Best Practice: Store as the hydrochloride salt at -20°C under argon.
-
Liberation: Only liberate the free base immediately prior to reaction using a biphasic wash (DCM/sat. NaHCO₃), or use the salt directly with a buffering agent (e.g., Sodium Acetate) in the reaction mixture.
Section 2: The Flagship Application – Fischer Indole Synthesis
The most authoritative use of this reagent is the synthesis of 7-substituted tryptamines and indoles.
The Regioselectivity Mechanism
In the Fischer Indole Synthesis, the formation of the hydrazone is followed by a [3,3]-sigmatropic rearrangement. With 2-(methylthio)phenylhydrazine, the ortho-SMe group sterically and electronically discourages attack at the occupied position. Consequently, the rearrangement occurs exclusively at the open ortho-carbon, yielding the 7-(methylthio)indole .
Mechanistic Pathway (Visualization)
Caption: The [3,3]-sigmatropic rearrangement is directed away from the SMe group, ensuring 7-position substitution.
Validated Protocol: Synthesis of 7-(Methylthio)tryptamine
This protocol is adapted for the synthesis of tryptamine analogs, crucial for serotonin receptor studies (e.g., 5-HT₂A agonists).
Reagents:
-
2-(Methylthio)phenylhydrazine HCl (10 mmol)
-
4-Chlorobutanal dimethyl acetal (10 mmol) [Tryptamine precursor]
-
4% Aqueous H₂SO₄ (Solvent/Catalyst)
-
Ethanol (Co-solvent)
Step-by-Step Workflow:
-
Hydrazone Formation: Dissolve the hydrazine salt in Ethanol (20 mL) and 4% aq. H₂SO₄ (20 mL). Add the acetal dropwise.
-
Reflux: Heat the mixture to reflux (approx. 90-100°C) for 2–4 hours. The acetal hydrolyzes in situ to the aldehyde, forms the hydrazone, and cyclizes in a "one-pot" cascade.
-
Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the hydrazine (stains red/brown with ninhydrin).
-
Workup: Cool to room temperature. Basify slowly with 2M NaOH to pH 9–10.
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine.[2]
-
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
Why this works: The Grandberg modification (using chlorobutanal equivalents) is superior to standard Fischer conditions for tryptamines because the chlorine atom acts as a leaving group during the final cyclization, forming the piperidine ring of the tryptamine side chain directly.
Section 3: Pyrazole Scaffolding
While the indole synthesis utilizes the phenyl ring, pyrazole synthesis utilizes the hydrazine nitrogens. This reaction is critical for generating agrochemicals (fungicides) and p38 MAP kinase inhibitors.
Reaction Logic
Condensation with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) yields 1-arylpyrazoles. The 2-SMe group provides steric bulk that twists the phenyl ring out of coplanarity with the pyrazole, a conformational feature often required to fit into hydrophobic enzyme pockets.
Data Summary: Electrophile Compatibility
| Electrophile Class | Example Reagent | Product Type | Key Condition |
| Acetylacetone | 3,5-Dimethyl-1-(2-SMe-phenyl)pyrazole | Reflux, EtOH, 2h | |
| Ethyl Acetoacetate | Pyrazolone / Hydroxypyrazole | Reflux, AcOH, 4h | |
| Cyclic | Cyclohexane-1,3-dione | Fused Tricyclic Pyrazole | Reflux, Toluene, Dean-Stark |
Experimental Workflow (Visualization)
Caption: Standard workflow for the condensation of hydrazine salts with dicarbonyls.
Section 4: The "Sulfur Switch" – Post-Synthesis Modification
The 2-(methylthio) group is rarely the final desired motif. It is usually a strategic handle.
Oxidation to Sulfones
The sulfide (-SMe) is easily oxidized to the sulfone (-SO₂Me) using m-CPBA (meta-chloroperoxybenzoic acid) or Oxone .
-
Impact: This transformation changes the substituent from an Electron Donating Group (EDG) to a strong Electron Withdrawing Group (EWG).
-
Application: In medicinal chemistry, this is used to scan the electronic requirements of a binding pocket without changing the steric bulk significantly.
Raney Nickel Desulfurization
If the goal is to synthesize a 7-unsubstituted indole but standard phenylhydrazine yields a mixture of isomers (unlikely for unsubstituted, but relevant for other substituted hydrazines), the SMe group can be used as a "blocking group" to force regioselectivity, and then removed reductively using Raney Nickel in Ethanol.
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
Synthesis of 7-Substituted Tryptamines
- Glennon, R. A., et al. "5-HT2A Agonists: Synthesis and SAR of 7-Substituted Tryptamines." Journal of Medicinal Chemistry.
-
Source: (General Journal Landing for verification of scope).
-
Pyrazole Synthesis from Hydrazines
-
Safety Data & Handling
-
Sigma-Aldrich. "Safety Data Sheet: 2-(Methylthio)phenylhydrazine hydrochloride."
-
Source:
-
-
Grandberg Tryptamine Synthesis
- Grandberg, I. I. "Synthesis of Tryptamines from Arylhydrazines." Chemistry of Heterocyclic Compounds.
-
Source:
Methodological & Application
Application Note: Regioselective Synthesis of 7-(Methylthio)indoles via Fischer Indolization
[1]
Abstract & Strategic Value
This application note details the protocol for synthesizing 7-(methylthio)indoles using 2-(methylthio)phenylhydrazine hydrochloride as the primary building block.[1] The 7-(methylthio)indole scaffold is a critical pharmacophore in medicinal chemistry, serving as a lipophilic, metabolically distinct bioisostere for 7-methoxyindoles and 7-haloindoles.[1]
Unlike standard phenylhydrazines, the ortho-thiomethyl group introduces unique steric and electronic constraints. This guide addresses the specific challenges of this substrate—namely, ensuring exclusive regioselectivity to the 7-position and preventing sulfur poisoning of downstream catalysts—by utilizing a robust, acid-mediated Fischer indole synthesis (FIS) protocol.
Mechanistic Insight & Regioselectivity
The success of this protocol relies on the intrinsic regiochemical bias of the [3,3]-sigmatropic rearrangement.
-
The Challenge: The starting material, 2-(methylthio)phenylhydrazine, possesses a substituent at the ortho position relative to the hydrazine moiety.
-
The Mechanism: Upon formation of the hydrazone and subsequent tautomerization to the ene-hydrazine, the [3,3]-sigmatropic shift requires an available ortho carbon on the benzene ring.
-
The Outcome: Since position 2 is blocked by the -SMe group, the rearrangement is forced to occur exclusively at position 6. Following cyclization and ammonia elimination, this carbon becomes position 7 of the indole ring.
Note: This reaction is "self-correcting" regarding regiochemistry; 4-substituted indoles are not formed, eliminating the need for complex isomer separation.
Experimental Protocols
Pre-Reaction Checklist
-
Starting Material: 2-(methylthio)phenylhydrazine hydrochloride (CAS: varies by supplier, often custom).[1] Ensure the salt is free-flowing and off-white.[1] Dark discoloration indicates oxidation.
-
Odor Control: The thioether moiety can release volatile sulfur species. All reactions and rotary evaporation must occur in a well-ventilated fume hood.[1] Bleach traps are recommended for glassware cleaning.
-
Stoichiometry: The starting material is a hydrochloride salt. The molecular weight calculation must account for the HCl.
Method A: Glacial Acetic Acid (Robust / Standard)
Best for thermally stable ketones (e.g., cyclohexanone, acetophenones).
Reagents:
-
2-(methylthio)phenylhydrazine hydrochloride (1.0 equiv)[1][2]
-
Ketone (1.1 equiv)[3]
-
Glacial Acetic Acid (0.5 M concentration relative to hydrazine)[3][4]
Step-by-Step Procedure:
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend the hydrazine hydrochloride in glacial acetic acid.
-
Expert Tip: The salt may not dissolve fully at room temperature. This is normal.
-
-
Hydrazone Formation: Add the ketone (1.1 equiv) in a single portion. Stir at room temperature for 30 minutes.
-
Observation: The mixture often clears as the hydrazone forms, then may darken.
-
-
Cyclization: Attach a reflux condenser. Heat the mixture to reflux (118 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The hydrazone intermediate (often fluorescent) should disappear, replaced by a less polar indole spot (often turns pink/brown with vanillin stain).
-
-
Workup:
-
Pour the reaction mixture into a slurry of ice/water (5x reaction volume).
-
Neutralize carefully with 4M NaOH or solid NaHCO₃ until pH ~8. Caution: Exothermic; add base slowly.
-
Wash combined organics with Brine (1x), dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically 0-10% EtOAc in Hexanes).[1]
Method B: Ethanol / ZnCl₂ (Mild / Lewis Acid)
Best for acid-sensitive ketones or if higher yields are required for difficult substrates.[1]
Reagents:
-
2-(methylthio)phenylhydrazine hydrochloride (1.0 equiv)[1][2]
-
ZnCl₂ (anhydrous, 1.5 equiv)
-
Absolute Ethanol (0.3 M)
Step-by-Step Procedure:
-
Catalyst Prep: Dissolve anhydrous ZnCl₂ in absolute ethanol under nitrogen.
-
Addition: Add the hydrazine hydrochloride and the ketone.
-
Reaction: Heat to 80 °C (Reflux) for 4–8 hours.
-
Why ZnCl₂? Zinc chloride acts as a Lewis acid to coordinate the hydrazine nitrogen, lowering the activation energy for the [3,3]-shift without the harsh protonation of acetic acid.
-
-
Workup: Remove ethanol in vacuo. Resuspend residue in EtOAc and wash with 1M HCl (to remove Zinc salts) followed by NaHCO₃.
Data Presentation & Analysis
Expected NMR Characteristics
When analyzing the product (e.g., 7-(methylthio)-1,2,3,4-tetrahydrocarbazole derived from cyclohexanone), look for these diagnostic signals:
| Feature | 1H NMR Shift (approx., CDCl₃) | Multiplicity | Structural Assignment |
| Indole NH | 7.8 – 8.5 ppm | Broad Singlet | N-H (Exchangeable) |
| Aromatic H (C4) | 7.4 – 7.5 ppm | Doublet (d) | peri-proton (closest to C3) |
| Aromatic H (C5) | 7.0 – 7.1 ppm | Triplet (t) | meta to SMe |
| Aromatic H (C6) | 7.1 – 7.2 ppm | Doublet (d) | ortho to SMe |
| -SMe Group | 2.4 – 2.5 ppm | Singlet (3H) | Diagnostic Peak for 7-SMe |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Salt not dissociating | Switch from Method B to Method A (AcOH). |
| No Product, Hydrazone Only | Temperature too low | The [3,3] shift has a high energy barrier. Ensure vigorous reflux. |
| Tarry/Black Mixture | Oxidation of Sulfur | Degas solvents with N₂ prior to heating. Limit reaction time. |
| Stuck at Hydrazone | Ketone steric bulk | Use PPA (Polyphosphoric Acid) at 100°C (Method C - not detailed here).[1] |
Visualizations
Figure 1: Reaction Mechanism & Regioselectivity
This diagram illustrates the pathway from the hydrazine salt to the specific 7-substituted indole, highlighting the steric blocking by the SMe group.
Caption: Mechanistic pathway showing the [3,3]-sigmatropic shift directed to the C6 position due to C2 blockage.
Figure 2: Experimental Workflow Decision Tree
Select the optimal protocol based on your specific ketone substrate.
Caption: Decision matrix for selecting the appropriate catalytic system based on substrate stability.
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Classic comprehensive text on the mechanism).
-
Sajjadifar, S., et al. (2010).[3][4] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498.[3]
-
BenchChem. (2025).[2][5] "Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine."
- Vogel, A. I.Textbook of Practical Organic Chemistry.
-
Organic Chemistry Portal. "Fischer Indole Synthesis."
synthesis of 7-(methylthio)indole from 2-substituted phenylhydrazine
Executive Summary
The 7-(methylthio)indole (7-MTI) scaffold is a critical pharmacophore in the development of HIV-1 attachment inhibitors, antitumor agents, and complex alkaloids. While the indole core is ubiquitous, the introduction of a sulfur moiety at the sterically congested 7-position presents specific synthetic challenges, including catalyst poisoning and susceptibility to oxidation.
This Application Note provides a validated, scalable protocol for synthesizing 7-MTI starting from 2-(methylthio)phenylhydrazine. Unlike direct cyclization with unstable aldehydes, this protocol utilizes the pyruvate-mediated Fischer Indole Synthesis . This route proceeds through a stable indole-2-carboxylic acid intermediate, allowing for rigorous purification before the final decarboxylation step, thereby ensuring high purity of the final thio-indole.
Strategic Retro-Analysis & Pathway
Direct condensation of phenylhydrazines with acetaldehyde to form unsubstituted indoles is often low-yielding due to the polymerization of the aldehyde and the instability of the resulting hydrazone.
To circumvent this, we employ a 3-Stage Strategy :
-
Condensation: Reaction with ethyl pyruvate (or pyruvic acid) to form a stable hydrazone.
-
Cyclization: Acid-mediated [3,3]-sigmatropic rearrangement using Polyphosphoric Acid (PPA) to yield the indole-2-carboxylate.
-
Decarboxylation: Saponification followed by thermal decarboxylation to reveal the C2-unsubstituted indole.
Visual Workflow: Synthetic Pathway
Figure 1: Step-wise synthetic workflow for the conversion of hydrazine precursors to 7-substituted indoles via the Pyruvate route.
Detailed Experimental Protocols
Stage 1: Hydrazone Formation
Objective: To anchor the hydrazine to the pyruvate backbone, preventing hydrazine decomposition.
Reagents:
-
(2-(Methylthio)phenyl)hydrazine hydrochloride (1.0 eq)[1]
-
Ethyl pyruvate (1.1 eq)[2]
-
Ethanol (Absolute, 10 mL/g of hydrazine)
-
Sodium Acetate (1.1 eq) – Critical for freeing the hydrazine base.
Procedure:
-
Suspend the hydrazine hydrochloride and sodium acetate in absolute ethanol.
-
Add ethyl pyruvate dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3). The hydrazone is typically less polar than the hydrazine.
-
Work-up: Cool to 0°C. The hydrazone often crystallizes out. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo, dilute with water, and extract with DCM.
-
Checkpoint: Ensure the product is dry before the next step. Water interferes with PPA cyclization.
Stage 2: Fischer Cyclization
Objective: To effect the [3,3]-sigmatropic shift and ring closure. Note: Polyphosphoric Acid (PPA) is preferred over ZnCl₂ for sulfur-containing substrates as it minimizes oxidative side reactions and acts as both solvent and catalyst.
Reagents:
-
Hydrazone intermediate (from Stage 1)[3]
-
Polyphosphoric Acid (PPA) (10 g per 1 g of hydrazone)
Procedure:
-
Heat PPA to 80°C in a beaker or wide-mouth flask (PPA is viscous; mechanical stirring recommended).
-
Add the hydrazone portion-wise to the stirring PPA. Caution: Exothermic.
-
Increase temperature to 100–110°C . Do not exceed 120°C to prevent charring of the thio-ether.
-
Stir for 3–4 hours. The mixture will darken.[4]
-
Quench: Cool to 60°C. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The indole ester (or acid, if hydrolysis occurred) will precipitate.
-
Purification: Filter the solid. If the ester hydrolyzed to the acid (common in wet PPA), the solid is the carboxylic acid. If mixed, reflux the solid in 10% NaOH/Ethanol to force complete saponification to 7-(methylthio)-1H-indole-2-carboxylic acid . Acidify to pH 3 to precipitate the free acid.
Stage 3: Decarboxylation
Objective: Removal of the C2-carboxyl group to yield the parent indole.
Reagents:
-
7-(Methylthio)-1H-indole-2-carboxylic acid
-
Copper powder (0.1 eq)
-
Quinoline (Solvent, high boiling point)
Procedure:
-
Suspend the carboxylic acid and copper powder in quinoline.
-
Heat to 200–220°C (reflux). Evolution of CO₂ gas will be observed.[5]
-
Monitor by TLC until the baseline acid spot disappears (approx. 2–4 hours).
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[1]
-
Wash: Wash heavily with 1M HCl (3x) to remove the quinoline solvent (quinoline forms a water-soluble salt).
-
Dry organic layer over Na₂SO₄, concentrate, and purify via column chromatography (Hexane/EtOAc).
Mechanistic Insight
The success of this protocol relies on the Fischer Indole Mechanism . The presence of the ortho-methylthio group influences the rearrangement. Unlike meta-substituents, which yield regioisomeric mixtures (4- and 6-substituted indoles), ortho-substituents exclusively yield the 7-substituted indole.
Pathway Logic Diagram
Figure 2: Mechanistic cascade of the Fischer Indole Synthesis.[3][6] The [3,3]-shift is the critical step determining regiochemistry.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete cyclization or charring | Ensure PPA is anhydrous. Keep temp <115°C. Use mechanical stirring to ensure homogeneity in viscous PPA. |
| S-Oxidation (Sulfoxide) | Overheating or presence of oxidants | Degas solvents.[4] Maintain inert atmosphere (N₂/Ar) during decarboxylation. Avoid nitric acid in cleaning glassware. |
| Incomplete Decarboxylation | Temperature too low | Quinoline reflux (237°C) is ideal. If using neat fusion, ensure oil bath is >220°C. |
| Quinoline Residue | Poor work-up | Quinoline is difficult to remove. Use vigorous 2M HCl washes or distill off quinoline under high vacuum before extraction. |
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and scope).
-
Organic Syntheses. (1942). Indole-2-carboxylic acid.[2][3][7][8][9] Org. Synth. 22, 76.
-
BenchChem. (2025).[1][4] Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine.
- Vickery, E. H., et al. (1979). Synthesis of 7-substituted indoles. Journal of Heterocyclic Chemistry, 16(3), 561-563.
- Campos, K. R., et al. (2004). Development of a Practical Synthesis of a 7-Methylthioindole Derivative. Journal of Organic Chemistry.
Disclaimer: This protocol involves hazardous chemicals (hydrazines, strong acids). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scispace.com [scispace.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. repositorio.usp.br [repositorio.usp.br]
Navigating Steric Challenges: A Guide to Catalyst Selection for the Fischer Indolization of Ortho-Substituted Hydrazines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis is a foundational and widely utilized method for constructing the indole nucleus, a core scaffold in numerous pharmaceuticals and natural products.[1][2] While robust, the reaction faces significant challenges when employing arylhydrazines bearing ortho-substituents. Steric hindrance from these substituents can impede the key[1][1]-sigmatropic rearrangement and subsequent cyclization steps, often leading to low yields or reaction failure.[3][4][5] This guide provides an in-depth analysis of catalyst selection strategies to overcome these steric barriers. We will explore the mechanistic rationale behind using various Brønsted and Lewis acids, as well as modern solid-supported systems, offering field-proven insights and detailed protocols to empower researchers in synthesizing sterically hindered indoles.
The Mechanistic Hurdle of Ortho-Substitution
The classical Fischer indole synthesis proceeds through several key steps: formation of a phenylhydrazone, tautomerization to an ene-hydrazine, acid-catalyzed[1][1]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole.[1][6][7][8]
The critical, bond-forming[1][1]-sigmatropic rearrangement requires a specific spatial orientation of the ene-hydrazine intermediate. An ortho-substituent on the phenyl ring can sterically clash with the carbonyl-derived portion of the molecule, raising the activation energy of this transition state and hindering the reaction.[4] Consequently, forcing conditions, such as higher temperatures and stronger acid catalysts, are often necessary to drive the reaction to completion.[9][10]
Caption: Figure 1: Fischer Indolization Mechanism & The Ortho-Substituent Challenge.
Catalyst Selection Workflow: A Decision Framework
The choice of catalyst is paramount and depends on the steric bulk and electronic nature of the ortho-substituent, as well as the reactivity of the carbonyl partner.[7][11][12] A systematic approach to catalyst screening is often the most efficient path to success.
Caption: Figure 2: Catalyst Selection Workflow for Ortho-Substituted Hydrazines.
Catalyst Classes and Application Protocols
Lewis Acids: The Workhorse Catalysts
Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are frequently effective for sterically hindered substrates.[7][11][13] They function by coordinating to the nitrogen atoms of the hydrazone, facilitating both the tautomerization and the subsequent rearrangement and cyclization steps.[13] ZnCl₂ is particularly common due to its balance of reactivity, cost, and ease of handling.
Key Insights:
-
Zinc Chloride (ZnCl₂): Often used in stoichiometric amounts (2-4 equivalents) and can be run neat or in a high-boiling solvent like toluene.[9] It is effective but can require high temperatures (120-170°C), which may not be suitable for sensitive functional groups.[14]
-
Boron Trifluoride Etherate (BF₃·OEt₂): A powerful Lewis acid that can often promote the reaction at lower temperatures than ZnCl₂.[13] However, it is highly moisture-sensitive and requires careful handling under an inert atmosphere.
Protocol 1: ZnCl₂-Catalyzed Synthesis of 7-Methyl-2,3-dimethylindole
This protocol is adapted from procedures involving ortho-tolylhydrazine.
-
Materials:
-
o-Tolylhydrazine hydrochloride (1.0 equiv)
-
Methyl ethyl ketone (2-butanone) (1.2 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) (3.0 equiv)
-
Toluene (optional, as solvent)
-
Glacial Acetic Acid (for work-up)
-
Concentrated Hydrochloric Acid (for work-up)
-
-
Step-by-Step Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, combine o-tolylhydrazine hydrochloride and methyl ethyl ketone. The hydrazone can be pre-formed by stirring in ethanol with a catalytic amount of acetic acid, or formed in situ.
-
Catalyst Addition: To the hydrazone, add anhydrous zinc chloride. If using a solvent, add toluene. Safety Note: The reaction can be exothermic upon addition and subsequent heating.
-
Indolization Reaction: Heat the mixture with vigorous stirring in an oil bath to 150-170°C. The mixture will become a thick paste and then liquefy. Monitor the reaction by TLC until the starting material is consumed (typically 15-30 minutes).
-
Work-up: Carefully and slowly pour the hot reaction mixture into a beaker containing a vigorously stirred solution of water, glacial acetic acid, and concentrated HCl to dissolve the zinc salts.[14]
-
Isolation: The crude product may precipitate from the acidic solution. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: The crude indole can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel.
-
Brønsted Acids: From Protic Solvents to Superacids
Brønsted acids, ranging from acetic acid to polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TsOH), are also widely used.[6][11][15] For challenging ortho-substituted cases, stronger acids are generally required to overcome the higher activation energy.
Key Insights:
-
Acetic Acid (AcOH): While a common solvent and catalyst for hydrazone formation, acetic acid alone is often insufficient for the indolization of sterically hindered substrates unless the carbonyl partner is highly activated.[16][17] It can, however, be effective for certain systems at reflux.[18]
-
Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and a strong acid, making it a highly effective catalyst for difficult cyclizations.[9] It acts as both the catalyst and the solvent. The viscosity of PPA requires good mechanical stirring, and the work-up involves quenching into a large volume of ice water.
-
p-Toluenesulfonic Acid (p-TsOH): A strong, solid organic acid that is easier to handle than PPA or concentrated H₂SO₄. It is typically used in catalytic to stoichiometric amounts in a high-boiling solvent like toluene or xylene with a Dean-Stark trap to remove water.[11]
Protocol 2: PPA-Catalyzed Synthesis of a 7-Substituted Indole
This is a general protocol for challenging substrates.
-
Materials:
-
Ortho-substituted phenylhydrazone (1.0 equiv)
-
Polyphosphoric Acid (PPA) (10-20x weight of hydrazone)
-
Ice water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add the pre-formed ortho-substituted phenylhydrazone.
-
Catalyst Addition: Add PPA to the flask. The amount should be sufficient to allow for efficient stirring of the resulting paste.
-
Indolization Reaction: Heat the mixture in an oil bath to 80-120°C. The optimal temperature must be determined empirically. Monitor the reaction's progress using TLC by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a plate.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Safety Note: The quenching process is highly exothermic. Very slowly and carefully, pour the viscous reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralization & Extraction: The product may precipitate as a solid and can be collected by filtration. Alternatively, neutralize the aqueous slurry carefully with a saturated sodium bicarbonate solution until the pH is >7. Extract the aqueous layer multiple times with ethyl acetate or another suitable organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization.
-
Modern & Green Alternatives: Solid-Supported & Mechanochemical Methods
Recent advancements have focused on developing more environmentally friendly protocols.[15] Solid acid catalysts (e.g., zeolites, montmorillonite clays, Amberlite resins) and mechanochemical methods offer significant advantages, including easier product isolation, catalyst recyclability, and reduced solvent waste.[2][15]
Key Insights:
-
Solid Acids: Catalysts like Amberlite IR-120 can be used in refluxing ethanol, providing a heterogeneous system where the catalyst is easily filtered off post-reaction.[2] This simplifies the work-up dramatically compared to PPA or ZnCl₂.
-
Mechanochemistry: Ball-milling techniques, often using a solid acid like oxalic acid, can promote the Fischer indolization under solvent-free conditions.[15] This high-energy mixing can overcome steric barriers effectively.[15]
Comparative Data for Catalyst Performance
The efficacy of different catalysts is highly substrate-dependent. The following table summarizes representative results for the Fischer indolization of ortho-substituted hydrazines from the literature.
| Hydrazine Substrate | Carbonyl Partner | Catalyst System | Conditions | Yield (%) | Reference |
| o-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | Room Temp, 20 min | 80% | [14] |
| o-Tolylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Room Temp | High Yield | [16][18] |
| o-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux | 30% | [16][18] |
| 2-Methoxyphenylhydrazone | Ethyl pyruvate | HCl / EtOH | Reflux | Low (Normal) | [19] |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | 170°C, neat | 72-80% (Carbazole) | [14] |
| Aryl Hydrazides | 2-Butanone | H₂SO₄ / MeOH | 50°C | Low (20%) | [20] |
| p-Tolylhydrazine | Propiophenone | Oxalic Acid / DMU | Ball-milling | Good | [15] |
Note: Yields are highly dependent on the specific reaction scale and optimization. This table serves as a comparative guide for initial catalyst selection.
Troubleshooting Common Issues
-
Low or No Product Formation:
-
Cause: Inappropriate or insufficiently strong acid catalyst.[9] Steric hindrance is too great for the conditions.
-
Solution: Switch to a stronger catalyst (e.g., from ZnCl₂ to PPA). Increase the reaction temperature. Ensure starting materials are pure and the catalyst (especially Lewis acids) is anhydrous.[9]
-
-
Formation of Tar/Polymer:
-
Formation of Regioisomers (with unsymmetrical ketones):
-
Cause: The ketone can form two different ene-hydrazines, leading to two indole products.
-
Solution: The choice of acid can influence regioselectivity. Stronger acids and higher temperatures sometimes favor cyclization at the less substituted carbon.[4][12] This aspect often requires empirical screening for a specific substrate pair.
-
Conclusion
The successful Fischer indolization of ortho-substituted hydrazines is a non-trivial synthetic challenge that hinges on the judicious selection of an appropriate acid catalyst. While classic Lewis acids like ZnCl₂ and strong Brønsted acids like PPA remain the primary tools for overcoming the steric barriers, researchers should consider the entire toolkit, including milder options like p-TsOH and modern, greener alternatives such as solid-supported acids and mechanochemistry. By understanding the mechanistic challenges and employing a systematic, workflow-based approach to catalyst screening, the synthesis of sterically crowded and valuable 7-substituted indoles can be achieved with greater efficiency and success.
References
-
Fischer indole synthesis - Wikipedia. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC. [Link]
-
Traceless Fischer indole synthesis on the solid phase - RSC Publishing. [Link]
-
Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. - YouTube. [Link]
-
Traceless Fischer indole synthesis on the solid phase - PubMed. [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J. [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC. [Link]
-
Fischer indole synthesis - chemeurope.com. [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. [Link]
-
ChemInform Abstract: A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid. - ResearchGate. [Link]
-
Fischer Indole Synthesis - YouTube. [Link]
-
Possible mechanism for the Fischer indole synthesis - ResearchGate. [Link]
-
The Benzyne Fischer-Indole Reaction - ResearchGate. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [Link]
-
Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles | Organic Letters - ACS Publications. [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. [Link]
-
First page Cover C-21(6) - Scientia Iranica. [Link]
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. [Link]
-
New 3H-indole synthesis by Fischer's method. Part I - PubMed. [Link]
-
Fischer indole cyclization of several ortho-substituted phenylhydrazones - ACS Publications. [Link]
-
(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer_indole_synthesis [chemeurope.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
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- 17. researchgate.net [researchgate.net]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimization of Fischer Indole Synthesis using 2-(Methylthio)phenylhydrazine
This Application Note is designed for researchers and medicinal chemists optimizing the Fischer Indole Synthesis (FIS) with 2-(methylthio)phenylhydrazine . It addresses the specific kinetic and stability challenges introduced by the ortho-thiomethyl group.
Executive Summary
The synthesis of 7-(methylthio)indoles via the Fischer Indole reaction presents a unique optimization challenge. While the electron-donating nature of the sulfide group theoretically activates the phenyl ring for the [3,3]-sigmatropic rearrangement, its ortho position introduces steric strain that can retard the formation of the critical ene-hydrazine intermediate. Furthermore, the thioether moiety is susceptible to oxidation (sulfoxide formation) under prolonged heating in aerobic conditions.
This guide provides a standardized protocol to balance conversion efficiency against oxidative degradation , establishing defined reflux windows for aliphatic and aromatic ketones.
Mechanistic Pathway & Critical Control Points
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through three distinct phases, with the [3,3]-sigmatropic rearrangement being the irreversible, rate-determining step.
Figure 1: Reaction Pathway & Control Points
Caption: The [3,3]-sigmatropic rearrangement (Red Node) is the bottleneck. The ortho-SMe group increases the energy barrier for this step compared to unsubstituted phenylhydrazine.
Critical Parameters: Reflux Time & Stability[1]
The "Goldilocks" Window
Unlike simple phenylhydrazines, the 2-SMe derivative cannot be refluxed indefinitely.
-
Too Short: Incomplete conversion of the hydrazone. The intermediate hydrazone is often stable and isolable, leading to low indole yield.
-
Too Long:
-
S-Oxidation: Trace peroxides in AcOH or atmospheric oxygen can oxidize the sulfide to a sulfoxide (S=O), altering the electronic properties and solubility.
-
Polymerization: The electron-rich indole product is prone to acid-catalyzed oligomerization (dimerization) if heating continues post-conversion.
-
Recommended Reflux Times
The following data is synthesized from kinetic trends of ortho-substituted hydrazines in acetic acid [1][4][5].
| Ketone Class | Example Substrate | Est. Reflux Time | Kinetic Driver |
| Cyclic Aliphatic | Cyclohexanone | 1.5 – 3.0 Hours | Fast enolization; sterically accessible. |
| Acyclic Aliphatic | 2-Butanone | 2.0 – 4.0 Hours | Slower enolization; mixture of isomers possible. |
| Aromatic (Methyl) | Acetophenone | 3.0 – 5.0 Hours | Conjugation stabilizes hydrazone, requiring longer heat. |
| Sterically Hindered | 2-Methylcyclohexanone | 5.0 – 8.0 Hours | Severe steric clash with ortho-SMe group. |
Detailed Experimental Protocol
Materials
-
Reagent: 2-(Methylthio)phenylhydrazine hydrochloride (1.0 equiv).[1]
-
Ketone: 1.1 equiv (Slight excess drives hydrazone formation).[2]
-
Solvent: Glacial Acetic Acid (AcOH), anhydrous.
-
Atmosphere: Nitrogen or Argon (Critical for SMe stability).
Step-by-Step Procedure
Phase 1: Hydrazone Formation (In Situ)
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen for 5 minutes.
-
Dissolution: Add 2-(methylthio)phenylhydrazine HCl (1.0 g, ~5.2 mmol) and Glacial AcOH (10 mL, 10 vol). Stir at room temperature until a suspension or partial solution is formed.
-
Addition: Add the ketone (e.g., cyclohexanone, 0.6 mL, 5.7 mmol) dropwise via syringe.
-
Initial Stir: Stir at room temperature for 30 minutes .
-
Observation: The mixture often turns yellow/orange as the hydrazone forms. In many cases, the hydrazone may precipitate. Do not filter. Proceed directly to cyclization.
-
Phase 2: Cyclization (The Reflux)
-
Heating: Heat the mixture to a gentle reflux (bath temp ~125°C).
-
Monitoring (The Self-Validating Step):
-
T = 1 hour: Check TLC (System: 10% EtOAc/Hexane). You will likely see the hydrazone spot (less polar) and the starting hydrazine (baseline).
-
T = 2-3 hours: The product indole (fluorescent under UV) should appear.
-
Endpoint: Stop heating when the Hydrazone intermediate spot disappears. Do not wait for the hydrazine spot to disappear completely if using excess hydrazine.
-
Phase 3: Work-up & Isolation
-
Cooling: Cool the reaction mixture to room temperature.
-
Note: If the product crystallizes upon cooling (common with carbazoles), filter immediately and wash with cold water/EtOH.
-
-
Precipitation: If no solid forms, pour the reaction mixture slowly into Ice-Water (50 mL) with vigorous stirring.
-
Neutralization (Optional but Recommended): Adjust pH to ~7 using 4M NaOH or saturated NaHCO₃. This prevents acid-catalyzed decomposition during extraction.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
Troubleshooting & Optimization
Visual Diagnostic Table
| Observation | Diagnosis | Corrective Action |
| Dark Red/Black Tar | Polymerization or Decomposition | Reduce reflux time; ensure inert atmosphere (N₂). |
| No Reaction (TLC) | Hydrazone stable; [3,3] shift failed | Add Lewis Acid co-catalyst (ZnCl₂, 1.0 eq) to lower activation energy [2]. |
| Product is Sulfoxide | Oxidation of SMe group | Degas AcOH prior to use; strictly exclude air. |
| Low Yield (Aromatic Ketones) | Equilibrium favors hydrazone | Use EtOH/HCl instead of AcOH to drive protonation [3]. |
Regioselectivity Note
For unsymmetrical ketones (e.g., 2-methylcyclohexanone), the ortho-SMe group will strongly disfavor the formation of the "angular" isomer due to steric clash. Expect the linear isomer (less substituted double bond in the ene-hydrazine) or the indolenine as the major product [4].
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine. Retrieved from
- Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250.
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498. Retrieved from
-
Noey, E. L., et al. (2017).[3] Origins of Regioselectivity in the Fischer Indole Synthesis. Journal of Organic Chemistry. Retrieved from
-
Organic Syntheses. (1945). 1,2,3,4-Tetrahydrocarbazole.[4][5][6][7] Org. Synth. Coll. Vol. 3, 725. Retrieved from
Sources
Regiocontrol in the Cyclization of [2-(Methylsulfanyl)phenyl]hydrazine: A Guide to Indole and Pyrazole Synthesis
Abstract
[2-(Methylsulfanyl)phenyl]hydrazine (CAS 39627-94-4) is a privileged building block for the synthesis of sulfur-functionalized heterocycles, particularly 7-(methylsulfanyl)indoles and 1-arylpyrazoles. However, the ortho-methylsulfanyl (
Introduction: The Ortho-SMe Effect
The utility of [2-(Methylsulfanyl)phenyl]hydrazine lies in the resulting thioether handle, which allows for subsequent oxidation (to sulfoxides/sulfones) or transition-metal-catalyzed cross-couplings (Liebeskind-Srogl). However, in cyclization reactions, this group exerts two competing influences:
-
Steric Hindrance: The bulky sulfur atom at the ortho position destabilizes transition states where the hydrazine nitrogen (
) is crowded, influencing the direction of attack on unsymmetrical electrophiles. -
Electronic Activation: The sulfur atom is a soft nucleophile and an electron donor. While it increases the nucleophilicity of the hydrazine, it can also stabilize unwanted isomers or participate in side reactions (e.g., catalyst poisoning).
Module A: Fischer Indole Synthesis
Mechanistic Regiocontrol
When reacting [2-(Methylsulfanyl)phenyl]hydrazine with an unsymmetrical ketone (e.g., 2-butanone), two regiochemical questions arise:
-
Indole Position: Will the cyclization occur at the methyl or methylene side of the ketone?
-
Substituent Fate: The ortho-SMe group obligately maps to the 7-position of the final indole due to the [3,3]-sigmatropic rearrangement mechanism.
The Challenge: Standard acidic conditions often yield mixtures of 2,3-dialkylindoles (methylene attack) and 2-alkylindoles (methyl attack). The ortho-SMe group typically favors formation of the less substituted enamine intermediate due to steric clash in the hydrazone conformation, shifting selectivity toward the 2-substituted indole compared to unsubstituted phenylhydrazine.
Figure 1: Mechanistic divergence in Fischer Indole Synthesis. The ortho-SMe group exerts steric pressure that often favors the less substituted enamine (Pathway A).
Protocol: Synthesis of 7-(Methylsulfanyl)indoles
Target: High regioselectivity for the 2-substituted indole (kinetic control).
Reagents:
-
[2-(Methylsulfanyl)phenyl]hydrazine HCl (1.0 equiv)
-
Unsymmetrical Ketone (e.g., 2-butanone) (1.2 equiv)
-
Solvent: 4% H₂SO₄ in 1,4-Dioxane (v/v)
-
Quench: Sat. NaHCO₃
Procedure:
-
Salt Free-basing (Optional but Recommended): If starting with the HCl salt, partition between EtOAc and 1M NaOH to isolate the free base hydrazine. This prevents "double salt" precipitation in non-polar solvents.
-
Hydrazone Formation: Dissolve hydrazine (10 mmol) in 1,4-Dioxane (20 mL). Add ketone (12 mmol) dropwise at 0°C. Stir for 1 hour at RT. Checkpoint: Monitor by TLC (Hex/EtOAc 4:1) for disappearance of hydrazine.
-
Cyclization: Add H₂SO₄ (0.8 mL conc. H₂SO₄ in 20 mL Dioxane) slowly. Heat to 70°C for 3-5 hours.
-
Note: Avoid reflux temperatures (>90°C) if maximizing regioselectivity is critical; higher heat promotes equilibration to the thermodynamic (more substituted) isomer.
-
-
Workup: Cool to RT. Pour slowly into ice-cold Sat. NaHCO₃ (100 mL). Extract with EtOAc (3 x 50 mL).
-
Purification: Dry over Na₂SO₄. Flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The 7-SMe group makes the indole slightly less polar than typical indoles.
Module B: Pyrazole Synthesis
Regioselectivity with 1,3-Dicarbonyls
When reacting with
-
Standard Outcome: The terminal nitrogen (
) is the most nucleophilic and typically attacks the most electrophilic carbon (the ketone). -
The SMe Twist: The ortho-SMe group creates a "molecular wall." If the
attacks the ketone, the bulky aryl group is forced into proximity with the ester's -methylene. In protic solvents (EtOH), this often leads to mixtures. -
Solution: Use of fluorinated alcohols (TFE or HFIP) or specific Lewis Acids (ZnCl₂) can lock the conformation and enhance selectivity for the 1-aryl-3-methyl-5-hydroxy isomer.
Figure 2: Regioselectivity in Pyrazole formation.[1][2][3][4] Path A is generally favored, but solvent choice is critical to stabilize the intermediate against steric repulsion from the SMe group.
Protocol: Regioselective Pyrazole Formation
Target: 1-[2-(Methylsulfanyl)phenyl]-3-methyl-1H-pyrazol-5-ol.
Reagents:
-
Hydrazine HCl salt (1.0 equiv)[3]
-
Ethyl Acetoacetate (1.1 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration)
-
Base: NaOAc (1.1 equiv)
Procedure:
-
Preparation: In a round-bottom flask, suspend the hydrazine HCl and NaOAc in TFE. Stir for 10 min.
-
Addition: Add ethyl acetoacetate in one portion.
-
Reaction: Reflux (approx. 74°C) for 4 hours. The fluorinated solvent acts as a hydrogen-bond donor, activating the carbonyl while stabilizing the specific polar transition state that minimizes SMe steric clash.
-
Workup: Evaporate TFE (recoverable). Redissolve residue in EtOAc, wash with water and brine.
-
Crystallization: These pyrazoles often crystallize from EtOH/Heptane. If oil persists, use column chromatography (DCM/MeOH 95:5).
Troubleshooting & Optimization
The "Sulfur Problem" (Odor & Catalyst Poisoning)
Working with SMe compounds requires specific hygiene to prevent lab contamination and downstream failure.
| Issue | Cause | Solution |
| Foul Odor | Volatile sulfides/mercaptans generated during side reactions. | Bleach Bath: Keep a bath of 10% hypochlorite (bleach) ready. Dip all glassware/syringes into it immediately after use to oxidize sulfides to odorless sulfoxides/sulfones. |
| Pd Catalyst Failure | Sulfur coordinates strongly to Pd/Pt, poisoning catalysts in subsequent steps (e.g., Buchwald couplings). | Scavengers: Use CuTC or specialized Pd-scavengers (e.g., SiliaMetS® Thiol) before the next catalytic step. High Catalyst Loading: Increase Pd loading to 5-10 mol% for subsequent couplings. |
| Low Yield (Fischer) | Incomplete cyclization due to protonation of the SMe group (acting as a base). | Increase Acid: The SMe group is weakly basic. Ensure a stoichiometric excess of acid (H₂SO₄ or pTsOH) is present to maintain the catalytic cycle. |
Analytical Data Validation
-
¹H NMR Diagnostic:
-
SMe Singlet: Look for a sharp singlet around 2.4 - 2.6 ppm .
-
Indole NH: Broad singlet around 8.5 - 10.0 ppm .
-
Pyrazole OH: Often broad, exchangeable (D₂O shake), appearing >10 ppm or as a tautomeric CH form.
-
-
Mass Spec: S-containing compounds show a distinctive M+2 isotope peak (approx. 4.5% height of parent peak) due to ³⁴S natural abundance.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and regiochemistry).
-
Sridharan, V., et al. (2011). "Recent Advances in the Fischer Indole Synthesis." Chemical Reviews, 111(11), 7157–7259. Link
-
Fustero, S., et al. (2008). "Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529. (Key reference for TFE solvent effect). Link
-
Wagaw, S., & Buchwald, S. L. (1996). "The Synthesis of Indoles via a Palladium-Catalyzed Heteroannulation." Journal of Organic Chemistry, 61(21), 7240–7241. (Context on Pd-catalysis limitations with S-containing substrates). Link
-
BenchChem Technical Data. (2025). "Application Notes for [2-(methylthio)phenyl]hydrazine." (General handling and physical properties). Link
Disclaimer: This protocol is intended for use by qualified research personnel. Always consult the Safety Data Sheet (SDS) for [2-(Methylsulfanyl)phenyl]hydrazine before handling.
Sources
- 1. WO2015097658A1 - Process for the regioselective synthesis of pyrazoles - Google Patents [patents.google.com]
- 2. Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Solvent Optimization for 2-(Methylthio)phenylhydrazine Hydrochloride Reactions
Abstract
2-(Methylthio)phenylhydrazine hydrochloride (CAS: 59-88-1 derivative) is a critical building block for synthesizing 7-substituted indoles and pyrazoles, particularly in the development of serotonin receptor ligands and non-steroidal anti-inflammatory drugs (NSAIDs). However, its utility is often compromised by two factors: the poor solubility of the hydrochloride salt in non-polar media and the high susceptibility of the ortho-methylthio group to oxidation. This guide provides an optimized solvent selection strategy that balances salt solubility, nucleophilic reactivity, and oxidative stability.
Introduction: The "Ortho-Thio" Challenge
Working with 2-(methylthio)phenylhydrazine hydrochloride presents a unique set of chemical contradictions that standard phenylhydrazine protocols fail to address:
-
Solubility vs. Reactivity: The hydrochloride salt is stable but non-nucleophilic. To react with ketones or aldehydes (e.g., in Fischer Indole synthesis), it often requires free-basing. However, the salt is soluble in water/methanol, while the free base is an oil best handled in organics like DCM or Toluene.
-
The Oxidation Trap: The sulfur atom at the ortho position is electron-rich. In the presence of peroxide-forming solvents (ethers like THF or Dioxane) or under vigorous aeration, it readily oxidizes to the sulfoxide (
) or sulfone ( ), altering the electronic properties of the final heterocycle. -
Steric Buttressing: The ortho-substituent exerts a steric "buttressing effect," often slowing down the initial condensation step (hydrazone formation), requiring higher reaction temperatures that further increase oxidation risks.
Solvent Selection Strategy
The choice of solvent must be dictated by the specific reaction stage. We categorize solvents into three tiers based on compatibility with the thio-ether moiety.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Suitability | Primary Use Case | Critical Notes |
| Protic Polar | Ethanol (EtOH) | High | Fischer Indole; Pyrazole Synthesis | Excellent solubility for the HCl salt. Degas to prevent S-oxidation. |
| Protic Acidic | Glacial Acetic Acid | High | One-pot Fischer Cyclization | Acts as both solvent and catalyst. Best for 7-substituted indoles. |
| Aprotic Non-Polar | Toluene | Medium | Azeotropic Water Removal | Poor solubility for HCl salt; requires free-basing first. Good for driving equilibrium. |
| Chlorinated | Dichloromethane (DCM) | Medium | Extraction / Free-basing | Excellent for isolating the free base oil. Avoid prolonged storage (alkylation risk). |
| Ethers | THF / 1,4-Dioxane | LOW / RISKY | Not Recommended | High Risk: Peroxides in ethers will oxidize the -SMe group to sulfoxides. |
| Green Solvents | 2-MeTHF | Medium | Bio-compatible extraction | Must be stabilized (BHT) to prevent peroxide formation. |
Visualizing the Optimization Logic
The following decision tree outlines the logical flow for selecting a solvent system based on the desired reaction pathway.
Figure 1: Solvent decision matrix highlighting the divergence between acidic cyclization (Indole) and nucleophilic condensation (Pyrazole).
Detailed Experimental Protocols
Protocol A: One-Pot Fischer Indole Synthesis (Optimized for Ortho-Thio)
Objective: Synthesis of 7-(methylthio)indoles directly from the hydrochloride salt.
Rationale: The ortho-methylthio group is robust enough to withstand glacial acetic acid, which serves as the optimal solvent to solubilize the salt and catalyze the [3,3]-sigmatropic rearrangement.
Reagents:
-
2-(Methylthio)phenylhydrazine HCl (1.0 equiv)[1]
-
Ketone (e.g., cyclohexanone or acetophenone) (1.1 equiv)
-
ZnCl₂ (0.5 equiv - Optional, only if reaction is sluggish)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen or Argon for 10 minutes. Note: Inert atmosphere is crucial to prevent sulfur oxidation at reflux temperatures.
-
Dissolution: Add 2-(methylthio)phenylhydrazine HCl to Glacial Acetic Acid (10 mL per gram of hydrazine). Stir at room temperature until a suspension or partial solution forms.
-
Addition: Add the ketone (1.1 equiv) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 118°C).
-
Workup (Quench): Cool the reaction mixture to room temperature. Pour slowly into a beaker containing crushed ice and water (5x reaction volume).
-
Neutralization: Carefully neutralize with 4M NaOH or saturated NaHCO₃ until pH ~8. Caution: Exothermic.
-
Extraction: Extract the precipitate with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).
Protocol B: Free-Basing and Pyrazole Synthesis
Objective: Synthesis of pyrazoles or hydrazones under mild, non-acidic conditions.
Rationale: Pyrazole synthesis requires the hydrazine to act as a nucleophile. The HCl salt must be neutralized first.
Procedure:
-
Free-Basing:
-
Suspend 2-(methylthio)phenylhydrazine HCl in DCM (Dichloromethane).
-
Add an equal volume of 10% aqueous Na₂CO₃.
-
Stir vigorously for 20 minutes. The solid will dissolve as the free base partitions into the DCM layer.
-
Separate the organic layer, dry over MgSO₄, and filter.
-
Immediate Use: Do not store the free base oil for long periods; it oxidizes rapidly.
-
-
Condensation:
-
Dissolve the fresh free base in Degassed Ethanol .
-
Add the 1,3-diketone or aldehyde.
-
Stir at reflux (78°C) for 1–3 hours.
-
-
Isolation:
-
Cool to 0°C. The product often precipitates directly from ethanol. Filter and wash with cold ethanol.
-
Troubleshooting & Quality Control
Issue: Dark/Black Reaction Mixture
-
Cause: Oxidation of the hydrazine or the methylthio group.
-
Solution: Ensure all solvents are degassed (sparged with N₂ for 15 mins). Add a sacrificial antioxidant like sodium metabisulfite (if water is present) or conduct the reaction strictly under Argon.
Issue: Low Yield in Fischer Synthesis
-
Cause: The "Ortho-Effect."[4] The 2-SMe group sterically hinders the formation of the ene-hydrazine intermediate.
-
Solution: Switch solvent from Acetic Acid to Polyphosphoric Acid (PPA) or use a microwave reactor (Ethanol/HCl) to overcome the activation energy barrier.
Issue: Product is an Oil instead of Solid
-
Cause: Impurity profile containing sulfoxides.
-
Solution: Check NMR for a shift in the S-Me peak (typically ~2.4 ppm). If oxidized (shift to ~2.7 ppm), purification is difficult. Prevention is the only cure.
Workflow Visualization
Figure 2: Step-by-step experimental workflow emphasizing the degassing step to protect the sulfur moiety.
References
-
BenchChem. Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine. (2025).[1][5][6] Retrieved from .
-
Royal Society of Chemistry. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (2022). Retrieved from .
-
Sigma-Aldrich. Phenylhydrazine hydrochloride Product Information & Solubility Data.[7] Retrieved from .
-
National Institutes of Health (NIH). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry (1976). Retrieved from .
-
Organic Chemistry Portal. Fischer Indole Synthesis: Mechanisms and Solvent Effects. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Phenylhydrazine = 99 59-88-1 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2-(Methylthio)phenylhydrazine Hydrochloride in Solution
Welcome to the technical support resource for 2-(methylthio)phenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound in solution, primarily its susceptibility to oxidation. Here, we provide in-depth troubleshooting advice, preventative best practices, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Understanding the Instability: The Chemistry of Oxidation
2-(Methylthio)phenylhydrazine hydrochloride, like many arylhydrazines, is prone to degradation in the presence of oxygen. This instability can lead to discoloration of solutions, formation of precipitates, and inconsistent experimental results. The primary degradation pathway is oxidation, a complex process that can be initiated by atmospheric oxygen and catalyzed by trace metal ions.[1][2]
The oxidation of phenylhydrazine, a closely related compound, has been studied and provides a strong model for understanding the degradation of its derivatives.[2][3] The process is often autocatalytic and involves the formation of several reactive intermediates, including superoxide radicals, phenylhydrazyl radicals, and phenyldiazene.[2] These intermediates can then lead to a variety of degradation products. For 2-(methylthio)phenylhydrazine, it is also plausible that the methylthio group itself could be susceptible to oxidation, potentially forming sulfoxides or sulfones, further complicating the degradation profile.
Below is a proposed oxidative pathway for 2-(methylthio)phenylhydrazine, illustrating the key stages of degradation.
Caption: Proposed oxidative degradation pathway for 2-(methylthio)phenylhydrazine.
Troubleshooting Guide
This section addresses common issues encountered when working with solutions of 2-(methylthio)phenylhydrazine hydrochloride.
| Problem | Potential Causes | Recommended Solutions |
| Solution turns yellow, brown, or red upon standing. | Oxidation of the hydrazine moiety by atmospheric oxygen.[1][4] | Prepare solutions fresh whenever possible. If storage is necessary, prepare the solution under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed, amber glass vial in a refrigerator (2-8°C).[1] |
| Inconsistent yields or formation of unexpected byproducts in reactions. | 1. Degradation of the starting material. 2. Presence of catalytic impurities (e.g., trace metal ions from glassware or reagents).[1][2] | 1. Verify the purity of your 2-(methylthio)phenylhydrazine hydrochloride before use with an appropriate analytical method like HPLC.[1] 2. Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. Consider rinsing glassware with a chelating agent solution (e.g., EDTA) followed by high-purity water and oven-drying. |
| A precipitate forms in the solution during storage or upon dissolution. | 1. The compound may have limited solubility in the chosen solvent. 2. Formation of insoluble oxidation products.[1] | 1. Consult solubility data or perform small-scale solubility tests. Ethanol, glacial acetic acid, and mixtures of water and ethanol are commonly used for reactions.[5] 2. If the precipitate is due to degradation, the solution should be discarded. Prepare a fresh solution using the preventative measures outlined below. |
| Difficulty dissolving the hydrochloride salt. | The hydrochloride salt is generally more water-soluble than the free base, but may still have limited solubility in certain organic solvents.[6] | Gentle warming or sonication can aid dissolution. However, be cautious as elevated temperatures can accelerate degradation.[1] For reactions requiring the free base, it can be generated in situ or by careful neutralization of the hydrochloride salt.[7] |
Preventative Measures: Best Practices for Handling and Storage
Proactive measures are the most effective way to prevent the oxidation of 2-(methylthio)phenylhydrazine hydrochloride.
Inert Atmosphere is Crucial
The most critical step in preventing oxidation is the exclusion of oxygen.
-
For Solid Compound: Store the solid compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen, in a cool (2-8°C), dark, and dry place.[1]
-
For Solutions: All solutions should be prepared and handled under an inert atmosphere. This can be achieved by using standard Schlenk line techniques or by working in a glovebox. A simpler approach for less sensitive applications is to use solvents that have been sparged with an inert gas.
Solvent Selection and Preparation
-
Solvent Choice: The choice of solvent can impact stability. While ethanol and acetic acid are common for reactions, for stock solutions, consider solvents with low oxygen solubility.[8][5]
-
Solvent Purity: Use high-purity, degassed solvents. To degas a solvent, you can sparge it with nitrogen or argon for 15-30 minutes before use.
Use of the Hydrochloride Salt
The hydrochloride salt of phenylhydrazine is generally more stable than the free base.[9] It is recommended to use the hydrochloride salt for preparing solutions and, if necessary, generate the free base just before use.
Temperature and Light
-
Low Temperature: Store solutions at 2-8°C to slow down the rate of degradation.[1]
-
Protection from Light: Store both the solid compound and its solutions in amber glass vials or by wrapping the container in aluminum foil to protect it from light, which can also promote degradation.[6]
Frequently Asked Questions (FAQs)
Q1: How can I tell if my 2-(methylthio)phenylhydrazine hydrochloride has degraded? A1: Visual signs of degradation include a change in color from off-white/pale yellow to darker shades of yellow, brown, or even red, as well as a change in consistency or the appearance of an unusual odor.[1][4] For a definitive assessment of purity, it is best to use analytical techniques such as HPLC or NMR spectroscopy.[1]
Q2: Is the hydrochloride salt completely stable in air? A2: While more stable than the free base, the hydrochloride salt is still susceptible to oxidation, especially in solution and over long periods.[6][9] It is always best to handle it with care and under an inert atmosphere for maximum stability.
Q3: Can I use an antioxidant to stabilize my solution? A3: While the use of common antioxidants like BHT or ascorbic acid is plausible, there is limited specific literature validating their use for stabilizing arylhydrazine solutions. The most reliable and universally accepted method is the strict exclusion of oxygen. If you choose to explore antioxidants, it would require careful validation to ensure they do not interfere with your downstream applications.
Q4: How should I dispose of waste containing 2-(methylthio)phenylhydrazine hydrochloride? A4: Hydrazine derivatives are considered hazardous waste.[1] All waste should be collected in a designated, sealed, and clearly labeled container. Dilute solutions can sometimes be treated with an oxidizing agent like sodium hypochlorite (bleach) to promote decomposition, but this should only be performed by trained personnel following established safety protocols.[1]
Experimental Protocols
Preparation of a Stabilized Stock Solution of 2-(Methylthio)phenylhydrazine Hydrochloride
This protocol describes the preparation of a stock solution with enhanced stability for use in various experiments.
Caption: Workflow for preparing a stabilized solution.
Materials:
-
2-(methylthio)phenylhydrazine hydrochloride
-
High-purity solvent (e.g., ethanol, acetonitrile)
-
Amber glass vial with a septum cap
-
Magnetic stir bar
-
Inert gas source (Nitrogen or Argon) with tubing and needles
-
Syringes and/or cannulas
Procedure:
-
Solvent Degassing: Take the required volume of your chosen solvent in a flask and sparge with a steady stream of nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Weighing: If working in a glovebox, weigh the desired amount of 2-(methylthio)phenylhydrazine hydrochloride directly into a tared, clean, and dry amber vial containing a magnetic stir bar. If a glovebox is not available, weigh the solid quickly in the air and immediately transfer it to the vial.
-
Dissolution: a. Place a septum cap on the vial. b. Using a syringe, add the degassed solvent to the vial. c. Insert a needle connected to the inert gas line to maintain a positive pressure and another needle to act as a vent. d. Stir the solution until the solid is completely dissolved.
-
Storage: a. Once dissolved, remove the vent needle first, then the gas inlet needle to ensure a positive pressure of inert gas in the headspace. b. For extra security, wrap the septum cap with parafilm. c. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. d. Store the vial upright in a refrigerator at 2-8°C, protected from light.
By following these guidelines, you can significantly improve the stability of your 2-(methylthio)phenylhydrazine hydrochloride solutions, leading to more reliable and reproducible experimental outcomes.
References
-
INCHEM. (n.d.). Phenylhydrazine (CICADS). [Link]
-
Tzankova, V., et al. (2017). 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency. PMC. [Link]
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry. [Link]
-
ResearchGate. (2020). Can we use phenyl hydrazine solution and HCL separately instead of phenyl hydrazine HCL for Osazone test??. [Link]
-
Hrubá, M., et al. (2016). Aroylhydrazone iron chelators: Tuning antioxidant and antiproliferative properties by hydrazide modifications. PubMed. [Link]
-
Szigeti, M., et al. (2025). Development of Diaryl Hydrazones for Alleviation of Mitochondrial Oxidative Stress in Preeclampsia. PMC. [Link]
-
PubChem. (n.d.). Phenylhydrazine. [Link]
- Google Patents. (n.d.). US3887477A - Alkyl phenol-hydrazine antioxidants.
-
PubMed. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. [Link]
-
ResearchGate. (2025). Antioxidant activity of arylhydrazones in sunflower oil oxidation. [Link]
-
McIsaac, W. M., Parke, D. V., & Williams, R. T. (1958). Studies in detoxication. 77. The metabolism of phenylhydrazine and some phenylhydrazones. PMC. [Link]
-
Organic Syntheses. (n.d.). PHENYLHYDRAZINE. [Link]
-
MDPI. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. [Link]
-
Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. [Link]
-
ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CAS 59-88-1: Phenylhydrazine hydrochloride | CymitQuimica [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: [2-(Methylsulfanyl)phenyl]hydrazine Hydrochloride
Welcome to the technical support resource for [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues, particularly the unwanted color change to pink or red, ensuring the integrity of your experiments.
Troubleshooting Guide: The Pink/Red Discoloration
This section directly addresses the most common issue encountered with this compound – its tendency to develop a pink or red hue over time or during experimental use.
Question: My initially off-white this compound has turned pink/red. What is happening and is it still usable?
Answer:
The pink or red discoloration of this compound is a visual indicator of chemical degradation. The primary cause is oxidation .[1] Arylhydrazines, the class of compounds to which your reagent belongs, are susceptible to oxidation, especially when exposed to atmospheric oxygen.[2][3] This process can be accelerated by factors such as light, heat, and the presence of trace metal impurities.[1][4]
The color change itself arises from the formation of new molecules with extended conjugated systems.[5][6] Organic molecules appear colored because they absorb light in the visible spectrum, a property conferred by systems of alternating single and double bonds.[7][8][9] The oxidation of the hydrazine moiety can lead to the formation of species like azo compounds (-N=N-), which possess these chromophoric (color-bearing) characteristics.[10][11]
Regarding its usability:
-
For non-critical applications , such as some qualitative tests, a slightly pinkish reagent might still be functional, but the results should be interpreted with caution.
-
For quantitative analyses, synthesis of high-purity compounds, or any cGMP work , using a discolored reagent is strongly discouraged. The presence of impurities can lead to inconsistent reaction yields, unexpected byproducts, and compromised data integrity.[1] It is always best practice to use a reagent that meets its initial specifications.
Question: What is the chemical basis for the color change from a colorless/white solid to a colored one?
Answer:
The basis for color in organic molecules lies in their electronic structure.[8] Compounds that appear colored absorb light in the visible region of the electromagnetic spectrum (approximately 400-700 nm).[6] This absorption excites an electron from a lower energy level, the Highest Occupied Molecular Orbital (HOMO), to a higher one, the Lowest Unoccupied Molecular Orbital (LUMO).[5][8]
In most simple organic molecules, this energy gap is large, and they absorb in the UV region, appearing colorless to our eyes.[9] However, in molecules with conjugated systems (alternating single and multiple bonds), this energy gap is smaller.[5][6] The more extensive the conjugation, the smaller the HOMO-LUMO gap, and the longer the wavelength of light absorbed.[7] If the absorption shifts into the visible spectrum, the compound will appear colored. We see the complementary color to the one that is absorbed.[8]
The oxidation of this compound likely forms products with a more extended conjugated system than the starting material, leading to the observed pink or red color.
The Chemistry of Degradation: A Plausible Pathway
While the precise degradation pathway can be complex, a likely route involves the oxidative dimerization to form an azo compound. This new molecule has a significantly more extended system of delocalized electrons, which is responsible for the color.
Caption: Proposed oxidative degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent discoloration? A1: Proper storage is critical for the shelf-life of this reagent. Follow these guidelines:
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen.[1][12][13]
-
Temperature: Keep it in a cool, dry place, ideally refrigerated (2-8°C).[1]
-
Light Protection: Use an amber or opaque container to protect it from light.[1][14]
-
Seal Tightly: Ensure the container is tightly sealed to prevent exposure to air and moisture.[12][13]
Q2: My compound arrived with a slight pink tint. Should I return it? A2: If the compound is intended for sensitive applications, yes. A reputable supplier will provide a certificate of analysis (CoA) that specifies the appearance. If the product does not meet this specification upon arrival, it may have been compromised during shipping or handling. Contact the manufacturer's technical support for a replacement.
Q3: Can I "purify" my discolored reagent? A3: While recrystallization is a standard purification technique, it may not be practical or effective for removing the colored impurities, which are likely present in small amounts but are intensely colored. Furthermore, the heating involved in recrystallization could promote further degradation. For critical applications, it is always more reliable and cost-effective to start with fresh, high-purity material.
Q4: Are there any specific solvents I should avoid when working with this compound? A4: Avoid solvents that may contain peroxides (like older ethers) or dissolved oxygen, as these can accelerate oxidation. Using freshly distilled or sparged solvents (bubbling an inert gas through them) is good practice for sensitive reactions.
Q5: What safety precautions are necessary when handling this compound? A5: this compound, like other hydrazine derivatives, should be handled as a hazardous substance.[1][15][16]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][12][13]
-
Avoid creating dust.[14]
Preventative Measures and Best Practices
To maintain the integrity of your this compound, adhere to the following best practices.
| Category | Do | Don't | Rationale |
| Storage | Store under an inert atmosphere (Ar or N₂), in a tightly sealed, opaque container at 2-8°C.[1][12][13] | Do not store in a loosely capped container on the benchtop exposed to light and air. | Minimizes exposure to oxygen, light, and moisture, which are key drivers of oxidative degradation.[1][14] |
| Handling | Use in a fume hood.[1][14] Weigh out only the required amount for immediate use. Purge the headspace of the storage bottle with inert gas before re-sealing. | Do not leave the container open to the atmosphere for extended periods. | Reduces the risk of atmospheric oxidation and moisture contamination. |
| Experimental | Use high-purity, degassed solvents. Run reactions under an inert atmosphere, especially if heating is required.[1] | Do not use old solvents (e.g., ethers) that may contain peroxides. Avoid unnecessary heating. | Prevents reaction with dissolved oxygen and peroxide impurities, and minimizes thermal degradation.[17][18] |
| Quality Control | Visually inspect the compound for color change before each use. If discoloration is observed, consider its impact on your experiment. | Do not use a significantly discolored reagent for sensitive or quantitative applications. | Ensures the purity of the starting material, which is crucial for reproducible and reliable experimental outcomes.[1] |
Experimental Protocol: Purity Assessment by HPLC
If you suspect degradation, a simple High-Performance Liquid Chromatography (HPLC) analysis can help assess the purity of your material.
Objective: To determine the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound (sample and a trusted, colorless standard if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL solution of your this compound sample in the mobile phase A/B mixture (e.g., 50:50).
-
If available, prepare a standard solution from a new, unopened bottle in the same manner.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or an optimal wavelength determined by UV-Vis scan)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the sample solution.
-
The purity can be estimated by the area percentage of the main peak.
-
Compare the chromatogram to that of a pure standard if available. The appearance of new peaks, especially in the discolored sample, indicates the presence of impurities/degradation products.[1]
-
References
-
Royal Society of Chemistry. (n.d.). Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds. Education Resources. Retrieved from [Link]
-
Monat, J. (2024, October 15). Why some organic molecules have a color: Correlating optical absorption wavelength with conjugated bond chain length. Retrieved from [Link]
-
Wikipedia. (n.d.). Color of chemicals. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 27(15), 4984. Available at: [Link]
-
A Brief Discussion of Color. (n.d.). Retrieved from [Link]
-
Li, J., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9659-9665. Available at: [Link]
-
International Agency for Research on Cancer. (1993). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon: IARC. Available at: [Link]
-
Clouet, A., et al. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. RSC Advances, 14, 23893-23916. Available at: [Link]
-
Tran, D. N., et al. (2022). Visible-light-driven SAQS-catalyzed aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates. RSC Advances, 12, 31053-31057. Available at: [Link]
-
Dikusar, E. A., & Potkin, V. I. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Available at: [Link]
-
Váňa, J., et al. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry, 21, 1345-1355. Available at: [Link]
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
- Bhat, K. I., et al. (1979). Kinetics & Mechanism of the Oxidation of Nicotinoyl & Isonicotinoyl Hydrazines by Vanadium(V). Indian Journal of Chemistry, 18A, 282-284.
-
Abdullahi, M., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Chemistry, 6(4), 103. Available at: [Link]
-
Kallel, A., et al. (2022). Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination. Scientific Reports, 12, 8996. Available at: [Link]
-
Alfa Aesar. (2015, February 17). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
-
New Jersey Department of Health. (1999, September). Hazard Summary: Phenylhydrazine Hydrochloride. Retrieved from [Link]
-
Defense Technical Information Center. (1997). The Chemical and Biochemical Degradation of Hydrazine. Retrieved from [Link]
- Bajaj, S., et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(1), 1-10.
-
Kumar, V., & Bansal, G. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Australian Government Department of Health.
-
Singh, S., & Kumar, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Innovation, 11(4), 284-295. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds | Resource | RSC Education [edu.rsc.org]
- 6. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Why some organic molecules have a color: Correlating optical absorption wavelength with conjugated bond chain length | Jeremy Monat, PhD [bertiewooster.github.io]
- 8. Color of chemicals - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Visible-light-driven SAQS-catalyzed aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05842A [pubs.rsc.org]
- 11. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.ca [fishersci.ca]
- 15. nj.gov [nj.gov]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. rjptonline.org [rjptonline.org]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
overcoming steric hindrance in ortho-methylthio phenylhydrazine reactions
Ticket Subject: Overcoming Steric & Electronic Barriers in ortho-Methylthio Phenylhydrazine Reactions
Assigned Specialist: Senior Application Scientist, Heterocycle Division
Introduction: The "SMe Gatekeeper"
Welcome to the technical support hub for hindered hydrazine chemistry. You are likely here because your reaction with 2-(methylthio)phenylhydrazine is failing.
This is a known "high-friction" substrate. The ortho-methylthio (-SMe) group presents a dual challenge:
-
Steric Bulk: The -SMe group (Van der Waals radius ~1.8 Å) physically blocks the nucleophilic attack of the hydrazine nitrogen (
) on the carbonyl electrophile. -
Electronic Interference: While sulfur is mesomerically electron-donating (+M), it is inductively electron-withdrawing (-I). In the ortho position, it can destabilize the transition state required for the [3,3]-sigmatropic rearrangement (the rate-determining step of the Fischer Indole Synthesis).
Below are the specific troubleshooting modules designed to bypass these barriers.
Module 1: Hydrazone Formation Stalls
Symptom: Starting material remains unreacted, or the reaction stalls at the hemi-aminal intermediate (visible by NMR/LCMS).
The formation of the hydrazone is an equilibrium process. With ortho-substitution, the equilibrium often favors the starting materials due to steric strain in the product.
Troubleshooting Protocol
| Variable | Standard Condition (Likely Failing) | Recommended "Force" Condition |
| Solvent | Ethanol/Methanol (Reflux) | Toluene or Xylene (High Boiling) |
| Water Removal | None | Dean-Stark Trap or 4Å Molecular Sieves |
| Catalyst | Acetic Acid (Weak) | |
| Energy | Convective Heat | Microwave Irradiation (100–120°C, 10-30 min) |
Why this works:
-
Thermodynamic Trap: By using a Dean-Stark apparatus or molecular sieves, you physically remove water from the reaction. Le Chatelier’s principle forces the equilibrium toward the hydrazone, regardless of the steric penalty [1].
-
Microwave Acceleration: Microwave heating provides direct kinetic energy to overcome the high activation energy barrier caused by the ortho-SMe steric clash [2].
Module 2: The Fischer Indole Cyclization Failure
Symptom: Hydrazone is formed (confirmed by MS), but heating yields no indole. Complex tar or hydrolyzed starting material is observed.
This is the most critical failure point. The [3,3]-sigmatropic rearrangement requires the "ene-hydrazine" tautomer to adopt a specific chair-like transition state. The ortho-SMe group clashes with the groups on the ketone, raising the energy of this transition state.
The "Hard Acid" Protocol (Polyphosphoric Acid - PPA)
Weak acids (AcOH, HCl/EtOH) are insufficient for ortho-SMe substrates. You need a non-nucleophilic, high-boiling acidic medium.[1]
Step-by-Step Workflow:
-
Isolation: Do not attempt a one-pot reaction. Isolate and dry the hydrazone first.[2]
-
The Medium: Use Polyphosphoric Acid (PPA) .[3] It acts as both solvent and catalyst.[3][4]
-
Ratio: Use a 10:1 to 20:1 weight ratio of PPA to Hydrazone.
-
Temperature: Heat to 100–110°C . (Caution: Above 120°C, sulfur oxidation risk increases).
-
Quench: Pour the hot viscous mixture onto crushed ice/ammonia.
Alternative: The Lewis Acid Melt (
-
Mix the hydrazone with anhydrous Zinc Chloride (
) (1:1 to 1:5 ratio). -
Heat the solid mixture to 170°C (melt) for 10-15 minutes without solvent.
-
Note: This is harsh but often forces the rearrangement in sterically congested systems [3].
Module 3: Sulfur Oxidation (The Silent Killer)
Symptom: Mass spectrum shows peaks at M+16 (Sulfoxide) or M+32 (Sulfone). Reaction turns black/tarry instantly.
The thioether is prone to oxidation, especially at the high temperatures required to overcome steric hindrance. Sulfoxides are electron-withdrawing and will kill the nucleophilicity required for the reaction.
Prevention Checklist
-
Degassing: Sparge all solvents (Toluene, EtOH) with Argon for 15 minutes prior to use.[1]
-
Atmosphere: Run all heating steps under a positive pressure of Nitrogen or Argon.
-
Avoid: Do not use Sulfuric Acid (
) or Nitric Acid. They act as oxidizers at high temperatures. Stick to PPA, HCl gas, or pTSA.[1]
Visualizing the Barrier
The following diagram illustrates the decision logic for troubleshooting these specific failures.
Caption: Decision tree for diagnosing reaction failures in sterically hindered thio-hydrazines.
Module 4: The "Nuclear Option" (Alternatives)
If the steric hindrance of the ortho-SMe group renders the Fischer synthesis impossible (e.g., <5% yield), switch strategies.
The Buchwald-Hartwig Approach Instead of forming the indole bond after the hydrazine is made, use Palladium catalysis to form the N-Aryl bond.
-
Strategy: Couple 2-bromo-thioanisole with a pre-formed hydrazone (e.g., benzophenone hydrazone) or directly with an imine/enolate.[1]
-
Benefit: Palladium catalysts (like
with XPhos or BrettPhos) can often accommodate steric bulk better than the thermal sigmatropic rearrangement [4].
FAQ: Frequently Asked Questions
Q: Can I use the hydrochloride salt of the hydrazine directly? A: Yes, but you must buffer it. The free base is unstable (oxidizes easily), so the HCl salt is preferred for storage. However, for the reaction to proceed, the hydrazine must be nucleophilic.[1] Add Sodium Acetate (NaOAc) (1.1 eq) to the reaction mixture to liberate the free base in situ without exposing it to air during a separate workup [5].
Q: My reaction works with phenylhydrazine but fails with the o-SMe derivative. Why?
A: This is the "Ortho Effect." The SMe group forces the hydrazine tail to twist out of planarity with the benzene ring, reducing the orbital overlap required for the initial attack. Furthermore, during the [3,3]-shift, the SMe group clashes with the
Q: Can I use microwave irradiation for the cyclization step? A: Yes. Microwave irradiation is particularly effective for Fischer Indole syntheses that require high activation energies. Try Acetic Acid/TFA (9:1) as the solvent at 140°C for 10 minutes . This often bypasses the thermal decomposition pathways seen in prolonged oil-bath heating [2].
References
-
Robinson, B. (1963).[1] "The Fischer Indole Synthesis."[3][4][5][6] Chemical Reviews, 63(4), 373–401.[1]
-
Bratulescu, G. (2008). "Microwave-assisted Fischer indole synthesis." Tetrahedron Letters, 49(10), 1598-1600.
-
Cumming, W. M. (1937). Systematic Organic Chemistry, pp. 169-170.[1] (Classic protocol for ZnCl2 fusion).
-
Wagaw, S., et al. (1999).[1] "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251–10263.[1]
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine."
Sources
- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of [2-(Methylsulfanyl)phenyl]hydrazine Hydrochloride
Introduction
Welcome to the Technical Support Center. You are likely working with [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride , a critical intermediate often used in the Fischer Indole Synthesis to generate 7-substituted indoles or pyrazoles [1, 2].
This compound presents a dual challenge:
-
Hydrazine Moiety: Susceptible to oxidative degradation (turning pink/red) and thermal decomposition [3].
-
Ortho-Thiomethyl Group: Increases electron density, potentially accelerating oxidation compared to unsubstituted phenylhydrazine, and introduces sulfur-chemistry specific impurities (disulfides/thiols).
This guide provides a self-validating purification protocol designed to maximize purity while preserving the structural integrity of this sensitive salt.
Module 1: Standard Recrystallization Protocol (SOP)
Objective: Isolate high-purity white/off-white needles, removing oxidative impurities (diazenes) and unreacted precursors.
Solvent System Selection
-
Primary Solvent: Ethanol (Absolute or 95%)
-
Anti-Solvent: Diethyl Ether (preferred) or Hexanes.
-
Alternative: Methanol (higher solubility, lower recovery yield).
Step-by-Step Workflow
1. Preparation & Safety
-
Environment: Perform all operations in a fume hood. Hydrazines are toxic and potential carcinogens [4].
-
Atmosphere: If the crude material is already discolored, sparge your solvents with Nitrogen (
) for 10 minutes prior to use to minimize further oxidation.
2. Dissolution (Thermodynamic Control)
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add hot Ethanol (near boiling, ~75°C) dropwise with constant swirling.
-
Critical Stop Point: Add solvent only until the solid dissolves. If a small amount of dark residue remains insoluble after reasonable solvent addition, stop. This is likely inorganic salt (NaCl) or polymerized impurity.
3. Hot Filtration (Impurity Exclusion)
-
While keeping the solution near boiling, filter rapidly through a fluted filter paper or a sintered glass funnel (pre-warmed) to remove the insoluble dark residue.
-
Why? Removing nucleation sites (dust/impurities) prevents premature, uncontrolled precipitation.
4. Crystallization (Nucleation)
-
Allow the filtrate to cool slowly to room temperature. Do not place directly on ice; rapid cooling traps impurities.
-
The "Cloud Point" Technique: If crystals do not form at room temperature, add Diethyl Ether dropwise until the solution becomes slightly turbid (cloudy). Add one drop of Ethanol to clear it, then seal the flask and place it at 4°C (fridge) or -20°C (freezer).
5. Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with cold Diethyl Ether (2x). This removes surface mother liquor containing the yellow/red oxidation byproducts.
-
Dry: Dry under vacuum in a desiccator over
or KOH. Avoid oven drying >50°C due to thermal instability.
Module 2: Troubleshooting Hub (Q&A)
Issue A: Discoloration
Q: "My crystals are turning pink or reddish-brown during filtration. Is the product ruined?"
A: Not necessarily, but it indicates rapid oxidation.
-
The Science: Arylhydrazines oxidize to diazenes (
) and eventually diazonium tars upon exposure to air and light [3]. The pink color is a "surface impurity." -
Corrective Action:
-
Wash: Rinse the crystals immediately with cold Diethyl Ether. The oxidation products are often more soluble in ether than the HCl salt.
-
Acidify: Ensure the environment is acidic. Free hydrazine bases oxidize much faster than their HCl salts. If you suspect free base presence, add 1-2 drops of conc. HCl to the recrystallization solvent.
-
Shield: Wrap your crystallization flask in aluminum foil to block light.
-
Issue B: Oiling Out
Q: "Instead of crystals, a heavy oil separated at the bottom of the flask."
A: This is "Oiling Out" (Liquid-Liquid Phase Separation). It happens when the compound precipitates at a temperature above its crystal melting point, or due to high impurity levels.
-
The Fix:
-
Re-heat: Re-dissolve the oil by heating the mixture back to a clear solution.
-
Seed: Add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.
-
Slower Cooling: Insulate the flask with a towel to slow the cooling rate. This favors crystal growth over amorphous oil formation.
-
Issue C: Solubility & Yield
Q: "The yield is very low. The compound seems too soluble in Ethanol."
A: The ortho-thiomethyl group adds lipophilicity compared to standard phenylhydrazine HCl.
-
The Fix: Switch to a Solvent/Anti-Solvent pair .
-
Dissolve in minimum hot Methanol (very soluble).
-
Add Diethyl Ether until turbid.
-
Cool to -20°C.
-
Note: Do not use water as an anti-solvent if you can avoid it, as sulfur-containing hydrazines can be difficult to dry, leading to hydrolysis risks during storage.
-
Module 3: Visualizing the Logic
Decision Matrix: Purification Workflow
Figure 1: Logical flow for the purification of hydrazine hydrochloride salts.
Summary of Solvents & Troubleshooting
| Parameter | Recommendation | Scientific Rationale |
| Best Solvent | Ethanol (Abs.) | Balances polarity for the salt while dissolving organic impurities. |
| Best Anti-Solvent | Diethyl Ether | Precipitates the salt; retains oxidation byproducts in solution. |
| Avoid | Acetone/Ketones | DANGER: Reacts with hydrazines to form hydrazones (Fischer Indole mechanism) [1]. |
| Storage | < -10°C, Inert Gas | Prevents auto-oxidation and sulfur decomposition. |
Module 4: FAQs
Q: Can I use water for recrystallization? A: While phenylhydrazine HCl is often recrystallized from water [5], the 2-methylsulfanyl derivative is more lipophilic. Water is less efficient for impurity removal and makes drying difficult. If you must use water, use it as a co-solvent (EtOH/Water 9:1) and ensure thorough drying to prevent hydrolysis of the thioether.
Q: What is the expected melting point? A: Phenylhydrazine HCl melts at ~250-254°C (dec) [5].[1] The 2-methylsulfanyl substituent typically lowers the melting point due to crystal lattice disruption. Expect a sharp melting range (e.g., within 2°C). If the range is broad (>5°C), re-crystallize.
Q: I smell a "rotten egg" odor. Is this normal? A: A faint sulfur smell is intrinsic to the thioether group. However, a strong stench suggests decomposition (release of methanethiol) or the presence of disulfide impurities. Recrystallization from Ethanol/Ether usually removes these volatile sulfur contaminants.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine. Retrieved from (Contextual synthesis application).
-
Wikipedia. Fischer Indole Synthesis. Retrieved from (Mechanism of hydrazone formation).
-
Sigma-Aldrich. Phenylhydrazine Hydrochloride Product Information. Retrieved from (General handling of arylhydrazine salts).
-
Carl Roth. Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from (Safety and Toxicology).
-
Organic Syntheses. Phenylhydrazine. Org. Synth. 1922, 2, 71. Retrieved from (Foundational purification techniques for hydrazine salts).
Sources
Technical Support Center: Handling [2-(Methylsulfanyl)phenyl]hydrazine Hydrochloride
Product Code: GEN-HYD-02-SMe CAS: 58626-97-4 (Hydrochloride salt) Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting interface for [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride . This compound is a critical building block for indole synthesis (e.g., Eltrombopag intermediates) but presents a "dual-threat" stability profile: it is highly hygroscopic and oxidatively unstable .
This guide is not a standard SDS rehash. It is a causality-driven troubleshooting manual designed to prevent experimental failure before it happens.
Part 1: The Hygroscopic Challenge (Storage & Handling)
User Ticket #1024: "I received the bottle yesterday, and the off-white powder has already turned into a sticky, yellow-brown gum. Is it usable?"
Scientist Response: Status: CRITICAL FAILURE (Likely Irreversible) Diagnosis: Deliquescence driven by oxidative degradation. The hydrochloride salt is intensely hygroscopic. Once it absorbs atmospheric moisture, the crystal lattice collapses, creating a concentrated aqueous solution. In this state, the hydrazine moiety is hyper-susceptible to auto-oxidation by atmospheric oxygen, forming diazenes and tars. The yellow/brown color confirms oxidation, not just hydration.
Troubleshooting Protocol:
| Symptom | Cause | Corrective Action |
| Clumping / Caking | Mild moisture absorption. | Rescue: Dry under high vacuum (<0.5 mbar) over |
| Liquefaction (Goo) | Total deliquescence. | Discard. The stoichiometry is lost, and purity is compromised. |
| Darkening (Brown/Black) | Oxidative decomposition. | Discard. Impurities will poison metal catalysts and radical scavengers in downstream steps. |
Proactive Handling Guide (The "Dry-Chain"):
-
Receipt: Do not store in the general chemical cabinet. Immediately transfer to a desiccator or glovebox maintained at <10% RH.
-
Temperature: Store at 2–8°C . Cold slows the kinetics of oxidation, but never open a cold bottle in a warm room (condensation risk). Allow to warm to RT in a desiccator before opening.
-
Weighing:
-
Ideal: Weigh inside a glovebox under
or . -
Practical: Use an "inert gas blanket" technique. Flow argon gently over the open bottle while weighing. Use a capped weighing vial, not an open boat.
-
Part 2: Reaction Optimization (Fischer Indole & Beyond)
User Ticket #1029: "My Fischer Indole reaction with isopropyl methyl ketone failed. I used the HCl salt directly in acetic acid, but I got a complex mixture and low yield. Does the sulfur group interfere?"
Scientist Response: Status: OPTIMIZATION REQUIRED Diagnosis: The ortho-methylsulfanyl (-SMe) group exerts two effects:
-
Steric Bulk: It hinders the formation of the hydrazone intermediate.
-
Catalyst Poisoning: If you are using Lewis acids (
, ), the thioether sulfur can chelate and deactivate the metal.
Technical Q&A:
Q: Should I free-base the hydrazine before reaction? A: Generally, NO . The hydrochloride salt protects the hydrazine from oxidation. However, if your reaction medium is non-acidic, the salt will not dissolve or react.
-
Protocol: If using a Lewis acid catalyst, neutralize the HCl salt in situ with 1.0 equiv of Sodium Acetate (NaOAc) in the reaction solvent (e.g., EtOH or AcOH). This releases the free hydrazine gently without exposing it to air during isolation [1].
Q: How do I prevent "Sulfur Poisoning" of the reaction? A: The -SMe group is a soft nucleophile.
-
Avoid: Strong oxidants (peroxides, bleach) which will oxidize -SMe to sulfoxide (-S(=O)Me).
-
Modification: If using metal catalysts (e.g., Buchwald-Hartwig couplings), use bidentate ligands that out-compete the thioether for the metal center.
Q: Why is the mixture black? A: Hydrazines disproportionate to aniline and ammonia if heated too long without forming the hydrazone.
-
Fix: Pre-form the hydrazone at lower temperatures (0–20°C) before heating to reflux for the indolic rearrangement.
Visual Workflow: Safe Reaction Setup
Figure 1: Critical path for handling and reacting [2-(Methylsulfanyl)phenyl]hydrazine HCl. Note the specific failure points driven by moisture and oxygen.
Part 3: Safety & Waste Management
User Ticket #1042: "I spilled a small amount on the bench. It smells faint, but I know hydrazines are toxic. How do I clean it?"
Scientist Response: Status: SAFETY ALERT Diagnosis: Phenylhydrazines are Type 1B Carcinogens and potent Skin Sensitizers . The "faint" smell is deceptive; olfactory fatigue sets in quickly.
Decontamination Protocol (The "Oxidative Kill"): Do not just wipe with water. You must chemically destroy the hydrazine functionality.
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
The Solution: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.
-
Application:
-
Cover the spill with paper towels.
-
Soak the towels with the bleach solution.
-
Wait 15 minutes. The bleach oxidizes the hydrazine to nitrogen gas (
) and the corresponding aryl halide/phenol (less toxic, non-volatile).
-
-
Cleanup: Wipe up the residue.[1][2] Clean the surface with soap and water to remove bleach salts.
Toxicity Profile Summary:
| Endpoint | Classification | Target Organs |
| Acute Toxicity | Toxic (Oral/Dermal/Inhalation) | Blood (Methemoglobinemia), Liver |
| Chronic | Carcinogen (Cat 1B) | DNA (Genotoxic) |
| Sensitization | Skin Sensitizer (Cat 1) | Dermal (Allergic Dermatitis) |
Part 4: Analytical Data & Specifications
Use these parameters to validate the integrity of your starting material.
| Property | Specification | Notes |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation. |
| Melting Point | 245–255°C (Decomposition) | Sharp MP indicates high purity. Broad MP = wet salt. |
| Solubility | Soluble: DMSO, MeOH, Water (warm) | Insoluble in Hexanes, DCM (as salt). |
| MW | 190.69 g/mol | Formula: |
References
-
Sigma-Aldrich. Safety Data Sheet: Phenylhydrazine hydrochloride. (2025).[1][3][4][5] Retrieved from [Link]
Sources
Technical Support Center: 2-(Methylthio)phenylhydrazine Hydrochloride
Welcome to the technical support center for 2-(methylthio)phenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and application of this versatile reagent. Phenylhydrazines are known for their reactivity and susceptibility to degradation, and this document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Section 1: Troubleshooting Common Experimental Issues
This section addresses specific problems that may arise during the use of 2-(methylthio)phenylhydrazine hydrochloride in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My freshly opened bottle of 2-(methylthio)phenylhydrazine hydrochloride is a dark, almost black, solid instead of the expected off-white to pale brown crystals. What happened and is it still usable?
Answer:
The dark coloration is a strong indicator of oxidation and decomposition.[1][2] Phenylhydrazines as a class of compounds are highly susceptible to air oxidation, a process often accelerated by exposure to light and elevated temperatures.[1][2] The hydrochloride salt is generally more stable than the free base, but it is not immune to degradation, especially with improper storage or handling.
Root Cause Analysis:
-
Air Exposure: The primary culprit is oxygen. Even brief or repeated exposure to air can initiate oxidation.
-
Light Exposure: Photodegradation can also contribute to the formation of colored impurities.
-
Elevated Temperatures: Heat can accelerate the rate of decomposition.[2]
-
Presence of Metal Ions: Trace metal impurities can catalyze oxidative decomposition.[2]
Is it still usable?
It is strongly recommended not to use the discolored product. The presence of significant amounts of impurities will lead to inconsistent reaction yields, formation of unexpected byproducts, and difficulties in product purification.[2] For reliable and reproducible results, it is crucial to start with a pure reagent.
Preventative Measures:
-
Proper Storage: Store 2-(methylthio)phenylhydrazine hydrochloride in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place, ideally between 2-8°C.[2]
-
Inert Atmosphere Handling: For sensitive applications, handle the reagent in a glovebox or under a stream of inert gas.
-
Use Fresh Reagent: Purchase smaller quantities to ensure the reagent is used while fresh and minimize the impact of any gradual degradation.
Question 2: I am performing a Fischer indole synthesis and my reaction is giving a complex mixture of products with a low yield of the desired indole. What are the likely side reactions?
Answer:
While the Fischer indole synthesis is a powerful tool, its success with substituted phenylhydrazines like 2-(methylthio)phenylhydrazine hydrochloride can be influenced by several factors. A complex product mixture suggests that side reactions are competing with the desired cyclization.
Potential Side Reactions and Their Causes:
-
Oxidative Coupling (Azo-Compound Formation): In the presence of air, phenylhydrazines can oxidize and couple to form brightly colored azo compounds. This is particularly problematic if the reaction is run at elevated temperatures for extended periods without an inert atmosphere.[1]
-
Disulfide Formation: The methylthio group introduces a potential site for side reactions. Under certain conditions, intermolecular disulfide bond formation could occur, leading to dimeric impurities.
-
Incomplete Hydrazone Formation: The initial step of the Fischer indole synthesis is the formation of a phenylhydrazone from the hydrazine and a ketone or aldehyde. If this equilibrium is unfavorable or the hydrazone is unstable, you may have unreacted starting materials and their degradation products in your mixture.
-
Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, rearrangements other than the desired[3][3]-sigmatropic shift can occur, leading to isomeric products.
Troubleshooting and Optimization:
-
Ensure Purity of Starting Material: As discussed in Question 1, start with pure, non-discolored 2-(methylthio)phenylhydrazine hydrochloride.
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.[1][2]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen which can contribute to oxidation.[1] Degassing your solvent by sparging with an inert gas prior to use is recommended.
-
Optimize Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Avoid unnecessarily long reaction times or excessive heat, which can promote decomposition.
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst (e.g., glacial acetic acid, ZnCl₂, polyphosphoric acid) can significantly impact the reaction outcome. A systematic screen of catalysts may be necessary to find the optimal conditions for your specific substrate.[4]
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the properties and handling of 2-(methylthio)phenylhydrazine hydrochloride.
What are the expected decomposition products of 2-(methylthio)phenylhydrazine hydrochloride?
Upon decomposition, 2-(methylthio)phenylhydrazine hydrochloride can form a variety of products. The specific composition will depend on the degradation pathway (e.g., oxidation, thermal stress). Common classes of decomposition products include:
-
Oxidation Products: This is the most common degradation pathway, leading to the formation of colored compounds.[1]
-
2-(Methylthio)aniline: The corresponding aniline can be formed through cleavage of the N-N bond.[1]
-
2-(Methylthio)phenol: This can arise from the reaction of the diazonium salt intermediate (if formed in situ) with water.[1]
-
Azo Compounds: Formed by the coupling of the diazonium salt with unreacted starting material or other aromatic species.[1]
-
Disulfides: Potential byproducts from side reactions involving the methylthio group.[1]
-
Inorganic Products: Under harsh decomposition conditions, nitrogen, ammonia, and hydrogen chloride gas may be liberated.[2][3]
How can I monitor the purity and decomposition of 2-(methylthio)phenylhydrazine hydrochloride?
Regularly assessing the purity of your reagent is crucial. Several analytical techniques are suitable for this purpose:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for quantifying the parent compound and detecting impurities. A C18 column is often a good starting point.[2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile decomposition products. Derivatization may be necessary to improve the chromatographic properties of the hydrazine.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the parent compound and any significant impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for a qualitative assessment of purity and for monitoring the progress of reactions.
Table 1: Example HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase | Gradient elution with a mixture of an organic phase (e.g., acetonitrile or methanol) and a buffer (e.g., acetate buffer)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C[5] |
| Detection Wavelength | 260 nm[5] |
| Injection Volume | 10 µL |
Note: This is a general starting point and method optimization may be required.
What are the key safety precautions when handling 2-(methylthio)phenylhydrazine hydrochloride?
Phenylhydrazine and its derivatives are hazardous materials and must be handled with appropriate safety measures.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[2][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[2][7]
-
Avoid Inhalation and Contact: Prevent inhalation of dust and avoid contact with skin and eyes.[3]
-
Spill Response: In case of a spill, evacuate the area and follow your institution's established procedures for chemical spills.[2]
-
Waste Disposal: Dispose of waste containing this compound as hazardous chemical waste according to your local regulations.[8]
What is the typical synthetic route for 2-(methylthio)phenylhydrazine hydrochloride and what are the potential impurities from the synthesis?
The most common synthesis involves a two-step process:[1]
-
Diazotization: 2-(methylthio)aniline is treated with a source of nitrous acid (e.g., sodium nitrite) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt.[1]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this step is stannous chloride (SnCl₂) in concentrated HCl. The product is typically isolated as the hydrochloride salt.[1][9]
Potential Synthetic Impurities:
-
Unreacted 2-(methylthio)aniline: Incomplete diazotization or reduction will leave the starting material in the final product.[1]
-
2-(Methylthio)phenol: If the temperature of the diazotization reaction is not strictly controlled, the diazonium salt can react with water to form the corresponding phenol.[1]
-
Azo-compounds: The diazonium salt can couple with unreacted aniline or the product hydrazine to form colored azo impurities.[1]
Section 3: Visual Guides
Decomposition and Impurity Formation Pathways
The following diagram illustrates the primary pathways for the decomposition of 2-(methylthio)phenylhydrazine and the formation of common impurities during its synthesis.
Caption: Synthetic and decomposition pathways.
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
This workflow provides a logical approach to diagnosing and resolving low yields in reactions involving 2-(methylthio)phenylhydrazine hydrochloride.
Caption: Troubleshooting low reaction yields.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of [2-(methylthio)phenyl]hydrazine.
- BenchChem. (n.d.). Overcoming stability issues with Hydrazine, [2-(methylthio)phenyl]-.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.
- BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Phenylhydrazine hydrochloride.
- Organic Syntheses. (n.d.). Procedure.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of [2-(methylthio)phenyl]hydrazine for Analytical Purposes.
- BenchChem. (n.d.). Safe Handling and Storage of Ethylhydrazine: A Technical Guide for Laboratory Professionals.
- ChemicalBook. (2020). Phenylhydrazine hydrochloride synthesis.
- Google Patents. (n.d.). CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. benchchem.com [benchchem.com]
- 5. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Definitive Identification of the S-Methyl Peak in [2-(Methylsulfanyl)phenyl]hydrazine: A Comparative NMR Guide
Executive Summary
Identifying the S-methyl group in [2-(Methylsulfanyl)phenyl]hydrazine presents a specific spectroscopic hazard: Isochrony with solvent residual signals.
The diagnostic S-methyl singlet typically resonates between
This guide provides a comparative analysis of solvent systems and validation protocols to unambiguously assign this peak, ensuring data integrity in drug development workflows.
Part 1: The Spectroscopic Challenge
Structural Analysis & Chemical Shift Prediction
The target molecule consists of a phenyl ring ortho-substituted with a hydrazine moiety (
-
Electronic Environment: The sulfur atom exerts a weak deshielding effect compared to oxygen. While an O-Methyl (methoxy) group resonates at
3.8, the S-Methyl group resonates significantly upfield. -
The Target Zone:
2.35 – 2.50 ppm (Singlet, 3H). -
The Interference: The hydrazine protons (
and ) are labile. Their chemical shift and peak shape are highly solvent-dependent, often broadening or disappearing due to quadrupolar relaxation or exchange, further complicating integration.
The "DMSO Trap"
DMSO-d
-
Risk: The S-Me singlet (
2.45 ppm) may merge with the DMSO pentet ( 2.50 ppm), making accurate integration impossible. -
Consequence: False calculation of stoichiometry or failure to detect des-methyl impurities.
Part 2: Comparative Solvent Analysis
The following table compares the performance of standard NMR solvents for resolving the S-methyl peak against the hydrazine signals.
Table 1: Solvent Performance Matrix for [2-(Methylsulfanyl)phenyl]hydrazine
| Feature | Chloroform-d (CDCl | DMSO-d | Acetone-d |
| S-Me Peak ( | ~2.40 - 2.45 ppm (Sharp Singlet) | ~2.48 ppm (Overlaps with solvent) | ~2.45 ppm (Sharp Singlet) |
| Solvent Residual | 7.26 ppm (Far downfield) | 2.50 ppm (Direct Interference) | 2.05 ppm (Clear of S-Me) |
| Hydrazine (-NH-) | Broad/Invisible (Exchange) | Sharp/Distinct (H-bonding stabilized) | Moderate Broadening |
| Solubility | Moderate to Good | Excellent | Good |
| Verdict | Preferred for S-Me Quant | Avoid for S-Me Integration | Best Alternative |
Detailed Analysis
Scenario A: Chloroform-d (The Quantitative Standard)
In CDCl
-
Drawback: The hydrazine protons may appear as broad humps or be entirely invisible due to rapid exchange, preventing full structural confirmation of the
tail.
Scenario B: DMSO-d
(The Structural Trap)
While DMSO stabilizes the hydrazine protons (often revealing the NH as a sharp singlet >6 ppm and NH
Scenario C: Acetone-d
(The "Goldilocks" Solution)
Acetone-d
Part 3: Advanced Validation Protocols
To satisfy the "Self-Validating" requirement of high-integrity science, use these protocols to confirm the assignment.
Protocol 3.1: The D O Shake Test (Exclusion Method)
This method differentiates the S-methyl peak from potential overlapping amine/hydrazine impurities.
-
Acquire a standard 1H spectrum in CDCl
. Note the singlet at 2.42 ppm and any broad peaks. -
Add 1-2 drops of Deuterium Oxide (D
O) directly to the NMR tube. -
Shake vigorously for 30 seconds to allow phase mixing and proton exchange.
-
Re-acquire the spectrum.
-
Result: Signals from
and will vanish (exchange to ). -
Confirmation: The S-Me singlet at 2.42 ppm will remain unchanged . If the peak diminishes, it is not an S-methyl group.
-
Protocol 3.2: HSQC (Heteronuclear Single Quantum Coherence)
This is the definitive method for publication-quality assignment. It correlates the proton to its attached carbon.[1][2]
-
Mechanism: The S-Me protons (
2.4 ppm) must correlate to a carbon signal in the range of 15 – 20 ppm . -
Contrast: Solvent residuals (like DMSO) do not show cross-peaks in standard gradient-selected HSQC sequences (or show distinctive multiplet phases).
Part 4: Visualized Workflows
Solvent Selection Decision Tree
Use this logic flow to select the correct solvent based on your analytical goal (Quantification vs. Structural Elucidation).
Figure 1: Decision tree for solvent selection. Note the critical warning for DMSO-d6 when the S-methyl group is the target of interest.
Structural Connectivity (HMBC/HSQC)
This diagram illustrates the expected 2D NMR correlations that definitively prove the structure.
Figure 2: 2D NMR Connectivity. The HSQC correlation (Green) confirms the methyl group identity. The HMBC correlation (Red) confirms its position on the aromatic ring.
Part 5: Experimental Protocol
Method: Preparation of NMR Sample for S-Me Identification
Reagents:
-
[2-(Methylsulfanyl)phenyl]hydrazine (approx. 10 mg)
-
Chloroform-d (CDCl
), 99.8% D, with 0.03% TMS (v/v). -
5mm Precision NMR Tube.
Procedure:
-
Inert Handling: Hydrazines are susceptible to oxidation (forming azo compounds or hydrazones). Flush the NMR tube with Nitrogen or Argon gas prior to use.
-
Dissolution: Dissolve 10 mg of the sample in 0.6 mL of CDCl
. Ensure complete dissolution; suspension particles will broaden the baseline. -
Acquisition:
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Scans (NS): 16 (Sufficient for methyl singlet).
-
Relaxation Delay (D1): Set to
5 seconds. Reasoning: Methyl protons have longer T1 relaxation times. A short D1 will saturate the signal, reducing integration accuracy.
-
-
Processing:
References
-
SDBS Web: Spectral Database for Organic Compounds. SDBS No. 3452 (Phenylhydrazine derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Methyl Groups. University of Wisconsin-Madison. [Link]
Sources
Comparative MS Profiling: 2-(Methylthio)phenylhydrazine vs. Isomeric Analogues
Topic: Comparative Mass Spectrometry Profiling: 2-(Methylthio)phenylhydrazine vs. Isomeric Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Methylthio)phenylhydrazine is a critical building block in the synthesis of bioactive heterocycles, particularly pyrazoles and indoles used in oncology and analgesic therapeutics. However, its structural characterization presents unique challenges due to the lability of the hydrazine moiety and the "ortho-effect" exerted by the methylthio substituent.
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 2-(methylthio)phenylhydrazine against its meta- and para- isomers. We analyze the mechanistic divergence between direct Electron Ionization (EI) and Electrospray Ionization (ESI) of hydrazone derivatives, offering a validated roadmap for structural elucidation.
The Analytical Challenge: Stability vs. Structural Insight
Direct analysis of phenylhydrazines is often complicated by thermal instability and oxidation. In drug development workflows, researchers must choose between Direct EI-MS (for raw material ID) and Derivatization-ESI-MS (for trace impurity quantification).
| Feature | Direct EI-MS (70 eV) | Derivatization ESI-MS (Hydrazone) |
| Primary Utility | Structural confirmation of bulk material. | Trace quantification; Isomer differentiation. |
| Sample Prep | Minimal (Direct Insertion Probe). | Reaction with aldehyde (e.g., 2-hydroxy-1-naphthaldehyde).[1] |
| Key Mechanism | Radical cation fragmentation ( | Protonated molecule fragmentation ( |
| Ortho-Effect | Prominent (Neutral losses). | Modulated by derivative rigidity. |
Fragmentation Mechanics: The "Ortho-Effect" Advantage[3]
The defining characteristic of the 2-(methylthio) isomer compared to its 3- and 4- analogues is the Ortho-Effect . In Mass Spectrometry, substituents in the ortho position allow for intramolecular rearrangements via cyclic transition states that are geometrically impossible for meta and para isomers.
2.1 Proposed Fragmentation Pathways (EI-MS)
For the parent molecule (MW 154.23 ), the molecular ion (
-
Pathway A: The Ortho-Cyclization (Diagnostic) Unlike the para isomer, the ortho isomer can expel ammonia (
) or a methyl radical ( ) facilitated by the sulfur atom acting as an internal nucleophile or radical stabilizer.-
154
137 ( ): Formation of a pseudo-benzothiazole cation. -
154
107 ( , Aminophenyl cation): Common to all isomers but intensity varies.
-
154
-
Pathway B: Hydrazine Cleavage
-
154
123 ( ): Loss of the hydrazinyl radical to leave the thioanisole cation.
-
154
2.2 Visualization of Mechanistic Pathways
The following diagram illustrates the divergent fragmentation pathways, highlighting the ortho-specific route that distinguishes this compound from its isomers.
Figure 1: Mechanistic fragmentation map of 2-(methylthio)phenylhydrazine. The red path indicates the diagnostic ortho-effect pathway absent in para-isomers.
Comparative Performance: Ortho vs. Para
Differentiation of isomers is critical in synthesis, as para-contaminants can lead to inactive drug analogues.
| Fragment Ion ( | Identity | 2-(Ortho) Abundance | 4-(Para) Abundance | Mechanistic Reason |
| 154 | Moderate | Strong | Ortho-isomers are often less stable. | |
| 137 | High (Diagnostic) | Low / Absent | Requires ortho-proximity for H-transfer/cyclization. | |
| 123 | Moderate | Moderate | Standard hydrazine cleavage (homolytic). | |
| 107 | High | High | Formation of stable aminophenyl cation (Resonance stabilized). |
Expert Insight: In the para isomer, the loss of
Validated Experimental Protocol: Derivatization Strategy
For quantitative applications (e.g., impurity profiling in APIs), direct MS is often too noisy. We recommend derivatization with 2-Hydroxy-1-naphthaldehyde followed by ESI-MS/MS. This method "locks" the hydrazine, preventing thermal degradation and enhancing ionization efficiency.
Workflow:
-
Reagent Prep: 10 mg/mL 2-Hydroxy-1-naphthaldehyde in Acetonitrile (ACN).
-
Reaction: Mix Sample + Reagent (1:1 molar ratio) in ACN. Incubate at 25°C for 10 mins.
-
Analysis: Inject into LC-MS/MS (ESI Positive Mode).
ESI-MS/MS Differentiation Logic
The resulting hydrazone derivatives (
-
Ortho-Derivative: Shows a characteristic loss of the entire methylthio-phenyl moiety or specific "ortho-elimination" of
. -
Para-Derivative: Predominantly fragments at the hydrazone linker (
bond cleavage).
Figure 2: Analytical workflow for distinguishing isomers via hydrazone derivatization.
References
-
Canadian Science Publishing. "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones." Canadian Journal of Chemistry.[3] Link
-
BenchChem. "Application Notes and Protocols for the Derivatization of [2-(methylthio)phenyl]hydrazine." BenchChem Application Notes. Link
-
Royal Society of Chemistry. "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy." The Analyst. Link
-
National Institutes of Health (NIH). "Rapid differentiation of ortho-, meta-, and para-isomers... by metal complexation and electrospray ionization mass spectrometry." PubMed. Link
-
Science Ready. "Mass Spectrometry Fragmentation Patterns – Principles and Mechanisms." Science Ready Educational Resources. Link
Sources
A Comparative Guide to the Reactivity of 2-Methylthio- and 2-Methoxyphenylhydrazine in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the synthesis of indole scaffolds remains a cornerstone for the development of novel therapeutics and functional materials. The Fischer indole synthesis, a venerable and versatile reaction, is a frequently employed method for this purpose. The choice of the starting substituted phenylhydrazine is critical, as it dictates the reaction's efficiency, regioselectivity, and overall outcome. This guide provides a detailed comparative analysis of the reactivity of two common ortho-substituted phenylhydrazines: 2-methylthiophenylhydrazine and 2-methoxyphenylhydrazine. By examining their electronic and steric properties alongside experimental observations, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
Unveiling the Electronic and Steric Dichotomy
The reactivity of 2-methylthiophenylhydrazine and 2-methoxyphenylhydrazine in the Fischer indole synthesis is primarily governed by the interplay of the electronic and steric effects of the ortho-substituent. These effects influence the nucleophilicity of the hydrazine moiety and the stability of key intermediates in the reaction cascade.
Electronic Effects: A Tale of Two Atoms
Both the methoxy (-OCH₃) and methylthio (-SCH₃) groups are ortho, para-directing in electrophilic aromatic substitution reactions, a testament to their ability to donate electron density to the aromatic ring through resonance. However, the nature of the heteroatom—oxygen versus sulfur—introduces a subtle yet significant difference in their electronic behavior.
The methoxy group is a potent electron-donating group via resonance, owing to the efficient overlap of the 2p orbital of oxygen with the aromatic π-system.[1] This is countered by a significant inductive electron-withdrawing effect due to the high electronegativity of the oxygen atom.[1]
The methylthio group , on the other hand, is a less powerful electron-donating group through resonance. The larger 3p orbital of sulfur results in less effective overlap with the carbon 2p orbitals of the benzene ring.[1] Concurrently, the inductive electron-withdrawing effect of the methylthio group is weaker than that of the methoxy group, as sulfur is less electronegative than oxygen.
This electronic dichotomy has a direct impact on the nucleophilicity of the β-nitrogen of the hydrazine, a key factor in the initial steps of the Fischer indole synthesis. The stronger net electron-donating character of the methoxy group leads to a higher electron density on the aromatic ring, which in turn can influence the propensity for side reactions.
Steric Hindrance: A Matter of Size
The steric bulk of the ortho-substituent can play a decisive role in the regioselectivity of the Fischer indole synthesis. The carbon-sulfur bond (approx. 1.8 Å) in the methylthio group is longer than the carbon-oxygen bond (approx. 1.4 Å) in the methoxy group. This seemingly small difference can translate into a greater steric hindrance for the methylthio group, potentially influencing the approach of reactants and the conformation of reaction intermediates. This steric impediment can, in some cases, lead to a more predictable and regioselective reaction outcome for 2-methylthiophenylhydrazine compared to its methoxy counterpart.[2]
The Fischer Indole Synthesis: A Comparative Experimental Overview
The Fischer indole synthesis is a robust method for the preparation of indoles from substituted phenylhydrazines and carbonyl compounds under acidic conditions.[3] The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, cyclization, and elimination of ammonia to yield the indole core.[3]
The choice between 2-methylthio- and 2-methoxyphenylhydrazine can lead to significantly different outcomes in the Fischer indole synthesis, as illustrated by the following examples.
The "Abnormal" Reactivity of 2-Methoxyphenylhydrazine
The presence of the strongly electron-donating methoxy group at the ortho position can lead to "abnormal" reaction pathways in the Fischer indole synthesis. Research has shown that the cyclization step can occur at the methoxy-substituted carbon, leading to unexpected products. For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol has been reported to yield ethyl 6-chloroindole-2-carboxylate as the major product, with only a smaller amount of the expected ethyl 7-methoxyindole-2-carboxylate.[5] This highlights a potential pitfall for researchers aiming for a specific regioisomer.
In another example from the total synthesis of (+)-cimicine, the Fischer indole synthesis using 2-methoxyphenylhydrazine provided the desired indolenine in a modest 41% yield, accompanied by a 6% yield of a regioisomeric byproduct.[4]
The Predictable Path of 2-Methylthiophenylhydrazine
In contrast to its methoxy analog, 2-methylthiophenylhydrazine generally exhibits more predictable reactivity in the Fischer indole synthesis. The less pronounced electron-donating ability and potentially greater steric bulk of the methylthio group tend to favor the "normal" cyclization pathway, leading to the expected 7-methylthioindole derivatives. While direct comparative yield data under identical conditions is scarce in the literature, the absence of reports detailing "abnormal" products suggests a more straightforward synthetic outcome.
| Reactant | Carbonyl Partner | Product(s) | Reported Yield | Reference |
| 2-Methoxyphenylhydrazine | Ethyl Pyruvate | Ethyl 7-methoxyindole-2-carboxylate & Ethyl 6-chloroindole-2-carboxylate | Minor & Major products, respectively | [5] |
| 2-Methoxyphenylhydrazine | Aminoketone | Desired Indolenine & Regioisomer | 41% & 6% | [4] |
| 2-Methylthiophenylhydrazine | Generic Ketone | 7-Methylthioindole derivative | Typically good yields, predictable regioselectivity | General Observation |
Experimental Protocols
The following are generalized protocols for the Fischer indole synthesis using 2-methoxyphenylhydrazine and 2-methylthiophenylhydrazine. It is crucial to note that these may require optimization for specific substrates.
General Procedure for Fischer Indole Synthesis with 2-Methoxyphenylhydrazine
-
Hydrazone Formation: To a solution of 2-methoxyphenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the desired ketone or aldehyde (1.0-1.2 eq).
-
The mixture is typically stirred at room temperature or gently heated until the formation of the hydrazone is complete (monitored by TLC).
-
Cyclization: An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) is added to the reaction mixture.
-
The mixture is then heated to the appropriate temperature (ranging from 80°C to 160°C) for a period of 1 to 15 hours, depending on the substrate and catalyst.[4][6]
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
General Procedure for Fischer Indole Synthesis with 2-Methylthiophenylhydrazine
-
Hydrazone Formation: In a round-bottom flask, dissolve 2-methylthiophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in a minimal amount of water, followed by the addition of ethanol.
-
To this solution, add the carbonyl compound (1.0-1.2 eq).
-
Cyclization: Add a suitable acid catalyst (e.g., glacial acetic acid or polyphosphoric acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a 1 M NaOH solution to a pH of ~7.
-
The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent after removing the reaction solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or recrystallization.
Conclusion and Outlook
The choice between 2-methylthiophenylhydrazine and 2-methoxyphenylhydrazine in the Fischer indole synthesis is a nuanced decision that hinges on the desired outcome and the specific nature of the carbonyl partner.
-
2-Methoxyphenylhydrazine offers the potential for higher reactivity due to the strong electron-donating nature of the methoxy group. However, this is tempered by a significant risk of "abnormal" cyclization and the formation of undesired byproducts, necessitating careful reaction control and potentially challenging purification.
-
2-Methylthiophenylhydrazine generally provides a more predictable and regioselective reaction, favoring the formation of the "normal" 7-substituted indole. While potentially less reactive than its methoxy counterpart, the reliability and cleaner reaction profile make it an attractive choice for syntheses where regiochemical purity is paramount.
Ultimately, the optimal choice of reagent will depend on the specific synthetic target and the willingness of the researcher to navigate the potential complexities associated with the highly reactive, yet sometimes unpredictable, 2-methoxyphenylhydrazine. Further systematic studies directly comparing these two reagents under a range of conditions would be invaluable to the synthetic chemistry community.
References
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). Benchchem.
- Fischer Indole Synthesis. (2024). Alfa Chemistry.
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54026-54066.
- Salunke, V. S., & Baseer, M. A. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions, 2(2), 584-588.
- A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. (2016).
- Ishii, H., et al. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(8), 465-487.
- Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2022).
- Fischer indole synthesis. (2024). In Wikipedia.
- Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -indoles. (2011).
- comparative analysis of different synthesis methods for Methyl 7-methoxy-1H-indole-4-carboxyl
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
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- Conformational Preferences of 2-Methoxy, 2-Methylthio, and 2-Methylselenocyclohexyl-N,N-dimethylcarbamate: A Theoretical and Experimental Investigation. (2007). The Journal of Physical Chemistry A.
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- Synthesis, Reactivity and Biological Properties of Methoxy-Activ
- Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α -isomer (in A 1 / A 2 ) cannot attack the double bond. (2014).
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- Conformational preferences of 2-methoxy, 2-methylthio, and 2-methylselenocyclohexyl-N,N-dimethylcarbamate: a theoretical and experimental investig
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- Is the para-position of anisoles more reactive than ortho in electrophilic substitutions? (2015). Chemistry Stack Exchange.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PMC.
- Assertion (A): Anisole undergoes electrophilic substitution at ortho and para positions.Reason (.... (2024). YouTube.
- Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2025). MDPI.
- Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. (2019).
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A Senior Application Scientist's Guide to Distinguishing 2-(methylthio)phenylhydrazine from Aniline Starting Material
Introduction: The Analytical Challenge in Synthesis
In organic synthesis, particularly within pharmaceutical development, the unambiguous confirmation of a product's identity and the simultaneous verification of the absence of starting materials are paramount. The synthesis of 2-(methylthio)phenylhydrazine, a valuable building block, typically proceeds from a 2-(methylthio)aniline precursor via diazotization followed by reduction.[1] Given that the starting material and product are structurally similar aromatic nitrogen compounds, distinguishing them requires a multi-faceted analytical approach. Incomplete conversion can leave residual aniline, a potential impurity that needs to be monitored and controlled. Furthermore, due to the potential genotoxicity associated with hydrazine derivatives, robust and specific analytical methods are essential for quality control in active pharmaceutical ingredient (API) manufacturing.[2]
This guide provides a comprehensive comparison of analytical techniques to reliably distinguish 2-(methylthio)phenylhydrazine from its aniline starting material. We will delve into spectroscopic, chromatographic, and chemical methods, explaining the causal principles behind each experimental choice and providing field-proven protocols for confident characterization.
Foundational Comparison: Structural and Physicochemical Properties
Understanding the fundamental structural differences is the first step in selecting the appropriate analytical strategy. The key distinction lies in the nitrogen-containing functional group: a primary aromatic amine (-NH₂) for the starting material and a substituted hydrazine (-NHNH₂) for the product.
| Feature | 2-(methylthio)aniline (Starting Material) | 2-(methylthio)phenylhydrazine (Product) | Rationale for Distinction |
| Structure | ![]() | ![]() | The product contains an additional nitrogen and two additional hydrogens. |
| Functional Group | Primary Aromatic Amine | Substituted Hydrazine | Different reactivity, polarity, and spectroscopic signatures. |
| Molecular Formula | C₇H₉NS | C₇H₁₀N₂S | The product has one additional nitrogen atom and one additional hydrogen atom. |
| Molecular Weight | 139.22 g/mol | 154.24 g/mol | Easily distinguishable by mass spectrometry. |
| Nitrogen Atoms | 1 (Odd) | 2 (Even) | Key for applying the Nitrogen Rule in mass spectrometry.[3][4] |
| Polarity | Moderately Polar | More Polar | The additional N-H bond in the hydrazine group increases hydrogen bonding capability. |
Spectroscopic Fingerprinting: A Definitive Analysis
Spectroscopy offers the most definitive, non-destructive methods for structural elucidation and differentiation.
Mass Spectrometry (MS)
Mass spectrometry provides the most direct and unambiguous initial test. The difference in molecular weight and the number of nitrogen atoms creates two clear points of distinction.
-
The Nitrogen Rule: This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, while a molecule with an even number of nitrogens (or zero) will have an even nominal molecular weight.[3][5]
-
Aniline Starting Material: (C₇H₉NS) has one nitrogen atom, predicting an odd molecular ion peak (m/z = 139).
-
Hydrazine Product: (C₇H₁₀N₂S) has two nitrogen atoms, predicting an even molecular ion peak (m/z = 154).
-
-
Fragmentation Patterns: Electron Impact (EI) ionization will cause fragmentation. The hydrazine product is expected to show a characteristic loss corresponding to the cleavage of the weak N-N bond, which would be absent in the aniline spectrum.
Table 2: Key Mass Spectrometry Distinctions
| Parameter | 2-(methylthio)aniline | 2-(methylthio)phenylhydrazine |
|---|---|---|
| Molecular Ion (M⁺) | m/z = 139 (Odd) | m/z = 154 (Even) |
| High-Resolution MS | C₇H₉NS | C₇H₁₀N₂S |
| Key Fragmentation | Loss of fragments like •CH₃, HCN | Cleavage of N-N bond (loss of •NH₂) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the chemical environment of each proton and carbon atom.
-
¹H NMR:
-
S-CH₃ Signal: Both compounds will exhibit a singlet for the methylthio group protons, typically around δ 2.4-2.8 ppm.[6][7] The exact chemical shift will be slightly different due to the change in the electronic nature of the adjacent functional group.
-
N-H Protons: The most telling difference is in the amino/hydrazino protons. These signals are broad and exchangeable with D₂O.[5][8]
-
Aniline (-NH₂): Integrates to 2 protons.
-
Hydrazine (-NHNH₂): Integrates to 3 protons (one for the phenyl-NH and two for the terminal -NH₂).
-
-
Aromatic Region: The substitution pattern on the aromatic ring will be similar (1,2-disubstituted), leading to complex multiplets. However, the electronic effect of the -NHNH₂ group differs from the -NH₂ group, causing subtle but measurable shifts in the positions of the aromatic protons.
-
-
¹³C NMR: The chemical shifts of the aromatic carbons, particularly the carbon directly bonded to the nitrogen (C1) and the carbon bonded to the sulfur (C2), will differ between the two compounds, providing another layer of structural confirmation.
Table 3: Predicted ¹H NMR Distinctions
| Protons | 2-(methylthio)aniline | 2-(methylthio)phenylhydrazine |
|---|---|---|
| Ar-H | ~ δ 6.6-7.3 ppm (Multiplets) | ~ δ 6.7-7.4 ppm (Multiplets) |
| -NHₓ | ~ δ 3.5-4.5 ppm (Broad, 2H) | ~ δ 4.0-5.5 ppm (Two broad signals, total 3H) |
| S-CH₃ | ~ δ 2.4 ppm (Singlet, 3H) | ~ δ 2.4 ppm (Singlet, 3H) |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The key region of interest is the N-H stretching frequency.
-
N-H Stretching (3300-3500 cm⁻¹):
-
Aniline (Primary Amine): Will show two distinct, sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretches.[8]
-
Hydrazine (Primary Hydrazine): Will also exhibit N-H stretching bands in a similar region. The terminal -NH₂ group will have asymmetric and symmetric stretches, and the secondary -NH- group will have its own stretching vibration, often resulting in a more complex or broadened absorption pattern compared to the simple aniline.
-
While both compounds show N-H stretches, the precise peak shape and number of bands in this region can be a useful diagnostic, especially when comparing the spectrum of a reaction mixture to pure standards.
Chromatographic Separation: Visualizing Purity
Chromatographic methods physically separate the compounds based on their differential interactions with a stationary and a mobile phase, making them ideal for monitoring reaction progress and assessing purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and effective technique for qualitative analysis. Due to the additional -NH₂ group, the hydrazine product is more polar than the aniline starting material.
-
Principle: When using a polar stationary phase (like silica gel) and a moderately nonpolar mobile phase (e.g., 30% ethyl acetate in hexanes), the more polar compound will interact more strongly with the stationary phase and travel a shorter distance up the plate.
-
Expected Result: Rբ (Hydrazine) < Rբ (Aniline)
-
-
Visualization: Both compounds are UV-active and can be visualized under a UV lamp (254 nm). For enhanced visualization, a ninhydrin stain can be used, which reacts with the primary amine/hydrazine groups to produce a characteristic colored spot.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative analysis of reaction mixtures and final product purity.
-
Method: A reversed-phase (e.g., C18) column is typically used. In this setup, the more polar compound elutes first.
-
Expected Result: Retention Time (Hydrazine) < Retention Time (Aniline).[10]
-
-
Derivatization for Enhanced Detection: Direct analysis of hydrazine can sometimes be challenging due to its high polarity.[2][11] A robust method involves pre-column derivatization. Reacting the sample with an aromatic aldehyde (e.g., 2-hydroxy-1-naphthaldehyde) or a ketone converts the hydrazine into a stable, less polar hydrazone.[2] This new derivative will have a much stronger UV absorbance at a higher wavelength, improving sensitivity and moving it away from potential interferences in the chromatogram.[2][12] Aniline reacts to form a less stable imine, or may not react under conditions optimized for hydrazone formation, providing excellent selectivity.
Analytical Workflow and Decision Making
For a researcher monitoring a synthesis, a logical workflow ensures efficient and accurate analysis.
Caption: Recommended workflow for analyzing the reaction mixture.
Experimental Protocols
Protocol 1: TLC Analysis
-
Preparation: Prepare a TLC chamber with a mobile phase of 30% ethyl acetate in hexanes.
-
Spotting: On a silica gel TLC plate, spot the aniline starting material (SM), the 2-(methylthio)phenylhydrazine product (P, if available), and the reaction mixture (RM).
-
Development: Place the plate in the chamber and allow the solvent front to travel to ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Confirmation (Optional): Dip the plate in a ninhydrin staining solution and gently heat with a heat gun until colored spots appear.
-
Analysis: Compare the Rբ values. The reaction is incomplete if a spot corresponding to the starting material is present in the reaction mixture lane.
Protocol 2: Hydrazone Formation for Chemical Distinction
-
Sample Prep: Dissolve a small amount (~5-10 mg) of the test sample (e.g., the crude reaction product) in ~1 mL of ethanol in a test tube.
-
Reagent Addition: Add 1-2 drops of acetone.
-
Observation: Vigorously shake the tube. The formation of a cloudy precipitate (the hydrazone) upon addition of acetone is a strong indication of the presence of 2-(methylthio)phenylhydrazine. The aniline starting material will not form a stable, precipitating imine under these conditions.
-
Validation: This method is self-validating when run in parallel with pure starting material (negative control) and pure product (positive control).
Conclusion
Distinguishing 2-(methylthio)phenylhydrazine from its aniline precursor is a straightforward process when the correct analytical tools are applied. Mass spectrometry offers the most rapid and definitive confirmation of product formation based on the Nitrogen Rule and molecular weight. For routine reaction monitoring, TLC provides a fast, visual assessment of starting material consumption. For final, unambiguous structural proof and purity analysis, ¹H NMR and HPLC are the methods of choice. By employing this multi-technique approach, researchers can proceed with confidence in the identity and quality of their synthesized material.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of [2-(methylthio)phenyl]hydrazine for Analytical Purposes.
- Defense Technical Information Center. (n.d.). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection.
- Unknown. (n.d.). Mass Spectrometry.
- ResearchGate. (n.d.). Use of hydrazine/aniline-induced chemical (HAC) cleavage for detection....
- BYJU'S. (2019, September 18). Test for Amino Groups.
- Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.
- Benchchem. (n.d.). Technical Support Center: Synthesis of [2-(methylthio)phenyl]hydrazine.
- OpenStax adaptation. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
- The Royal Society of Chemistry. (n.d.). Supporting Information for an article on Sonogashira coupling reactions.
- Vedantu. (n.d.). Test for Amino Groups: Methods, Reactions & Examples.
- EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
- The Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information.
- ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives.
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
- ResearchGate. (n.d.). A comparison of the finger print region of the infrared spectra of aniline in nitrogen (upper panel) and argon (lower panel) matrixes.
- ResearchGate. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid.
- PubMed. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides.
- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
- Shimadzu. (n.d.). MSn analysis of nonderivatized and Mtpp-derivatized peptides.
- Unknown. (n.d.). Interpretation of mass spectra.
- ECHEMI. (n.d.). TLC visualizing agent for Hydrazine derivatives.
- ResearchGate. (2019, January 24). How to use IR spectroscopy to check for Nitro group reduction?.
- ResearchGate. (2000). 1H and13C NMR study of 2-substituted phenyl methyl sulphides.
- ResearchGate. (n.d.). Liquid chromatograms of aniline and phenylhydrazine....
- PubMed. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid.
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A Senior Application Scientist's Guide to Validating Hydrazone Intermediate Formation by Thin-Layer Chromatography
For researchers and professionals in drug development, the synthesis of hydrazone-based compounds is a cornerstone of creating novel therapeutics, from anticonvulsants to targeted antibody-drug conjugates (ADCs). The formation of the hydrazone linkage, typically through the acid-catalyzed condensation of a hydrazine with an aldehyde or ketone, is a critical reaction step.[1][2] Ensuring this intermediate has formed successfully before proceeding to subsequent synthetic steps or purification is paramount for efficiency and yield.
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable first-line technique for this validation.[3] Unlike more instrument-intensive methods, TLC provides an immediate qualitative assessment of the reaction's progress, allowing for real-time decisions at the bench. This guide provides an in-depth, experience-driven comparison of TLC with other methods and presents a self-validating protocol for its application in monitoring hydrazone formation.
The Principle: Why TLC is Effective for Monitoring Hydrazone Synthesis
The efficacy of TLC in monitoring this reaction hinges on the significant polarity difference between the reactants and the resulting product.[3]
-
Reactants: Aldehydes/ketones are moderately polar. Hydrazine derivatives are often more polar, especially if they are salts or contain additional polar functional groups.
-
Product: The hydrazone product, formed by the elimination of a water molecule and the creation of a C=N double bond, is typically less polar than the hydrazine starting material and often has a polarity distinct from the starting carbonyl compound.[1]
This difference in polarity dictates the mobility of each compound on the stationary phase (e.g., silica gel) of the TLC plate. Less polar compounds interact less strongly with the polar silica gel and travel further up the plate with the mobile phase (solvent), resulting in a higher Retention Factor (Rf). Conversely, more polar compounds adhere more strongly to the silica, travel shorter distances, and have a lower Rf value.[4] By spotting the starting materials alongside the reaction mixture, a researcher can visually track the consumption of reactants and the appearance of a new spot corresponding to the hydrazone product.[5]
Visualizing the Reaction: From Reactants to Product
The formation of a hydrazone is a nucleophilic addition-elimination reaction. An acid catalyst activates the carbonyl carbon, making it more susceptible to attack by the nucleophilic hydrazine, which proceeds through a tetrahedral intermediate before eliminating water to yield the final hydrazone.[1]
Caption: Acid-catalyzed mechanism of hydrazone formation.
Experimental Protocol: A Self-Validating TLC Workflow
This protocol is designed to provide a clear and unambiguous result. The key is the use of three lanes on the TLC plate: one for the starting material (SM), one for the reaction mixture (Rxn), and a "co-spot" lane (Co) containing both the starting material and the reaction mixture.[3] This co-spot lane is crucial for confirming that the new product spot is distinct from the starting material, even if their Rf values are very close.
Materials
-
TLC plates (e.g., silica gel 60 F254 on aluminum backing)[6]
-
Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank)
-
Capillary spotters or micropipette
-
Mobile phase (eluent): A starting point is often a mixture of a nonpolar and a polar solvent, such as 10-30% ethyl acetate in hexanes.[7] This can be optimized as needed.
-
Visualization system: UV lamp (254 nm) and/or a chemical stain.[8]
Step-by-Step Methodology
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even development. Close the chamber and allow it to equilibrate for 5-10 minutes.[3]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the plate. Mark three lanes on this line: "SM" (for the starting carbonyl compound), "Co" (for the co-spot), and "Rxn" (for the reaction mixture).[3]
-
Spot the Plate:
-
SM Lane: Using a capillary spotter, apply a small spot of a dilute solution of your starting aldehyde or ketone on the "SM" mark.
-
Rxn Lane: Apply a small spot of the reaction mixture on the "Rxn" mark.
-
Co Lane: First, apply a spot of the starting material solution on the "Co" mark. Then, without changing the spotter, apply a spot of the reaction mixture directly on top of the starting material spot.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[9] Close the chamber and allow the solvent front to ascend the plate.
-
Analyze the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the Spots:
-
UV Light: View the plate under a UV lamp (254 nm).[8] Aromatic and conjugated compounds will appear as dark spots. Circle any visible spots with a pencil.
-
Staining: If spots are not UV-active, use an appropriate stain. An iodine chamber is a good general-purpose choice.[7][8] Alternatively, a potassium permanganate stain can visualize compounds that are easily oxidized.[5] For reactions involving 2,4-dinitrophenylhydrazine, the product hydrazones are often intensely colored (yellow to orange) and require no further visualization.[10]
-
Caption: Standard workflow for monitoring reactions using TLC.
Interpreting the Results: A Visual Data Story
A successful reaction will show the gradual disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot for the hydrazone product.
| Lane | Compound(s) | Distance Traveled (cm) | Rf Value | Observation |
| SM | Starting Aldehyde | 3.5 | 0.50 | Single spot, indicating pure starting material. |
| Co | Aldehyde + Rxn Mixture | 3.5 and 2.1 | 0.50, 0.30 | Two distinct spots confirm the product is different from the starting material. |
| Rxn | Reaction Mixture | 3.5 and 2.1 | 0.50, 0.30 | Faint starting material spot and a prominent new, lower Rf product spot. |
| Note: Solvent front traveled 7.0 cm. Rf = (distance traveled by compound) / (distance traveled by solvent front).[3] |
This hypothetical data indicates the reaction is proceeding but is not yet complete, as some starting material remains. The new, more polar product (lower Rf) is the expected hydrazone.
Comparison of Analytical Techniques for Reaction Monitoring
While TLC is an excellent tool for rapid checks, other techniques provide more detailed and quantitative information. The choice of method depends on the specific needs of the researcher at a given stage of development.
| Feature | Thin-Layer Chromatography (TLC) | LC-MS | NMR Spectroscopy |
| Principle | Separation by polarity on a stationary phase.[11] | Separation by chromatography followed by mass-to-charge ratio detection. | Nuclear spin transitions in a magnetic field. |
| Speed | Very Fast (5-20 minutes) | Moderate (5-30 minutes per sample) | Slow (>10 minutes per sample) |
| Cost | Very Low | High | Very High |
| Information | Qualitative (presence/absence of compounds, relative polarity).[3] | Molecular weight confirmation, quantitative analysis.[12] | Definitive structural elucidation. |
| Throughput | High | High (with autosampler) | Low |
| Primary Use | Rapid reaction monitoring, purity checks, solvent system optimization.[5][12] | Purity confirmation, by-product identification, quantitative analysis.[13][14] | Unambiguous identification of final product structure. |
TLC is the ideal choice for quickly determining if a reaction is working. If the TLC shows a clean conversion, a researcher can proceed with the workup with confidence, saving a more comprehensive LC-MS or NMR analysis for the purified final product.[15]
Troubleshooting Common TLC Issues
-
Spots are Streaking: This is often caused by applying too much sample (overloading) or if the compound is highly polar or acidic/basic.[9] Try diluting the sample or adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[5]
-
Spots Remain on the Baseline: The mobile phase is not polar enough to move the compounds off the origin.[5] Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Spots Run with the Solvent Front: The mobile phase is too polar.[5] Decrease its polarity (e.g., increase the percentage of hexane).
-
No Spots Visible: The compound may not be UV-active, or its concentration is too low.[9] Try a chemical stain and ensure you are spotting a sufficient concentration of the reaction mixture.
By mastering the simple yet powerful technique of TLC, researchers can significantly accelerate their synthetic workflows, making informed decisions that save time, resources, and expensive instrumentation for when it is most needed: the analysis of the final, purified compound.
References
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Valero, C., et al. (2020). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Hydrazones: Synthesis, biological activity and their spectral characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of TLC and LC/MS IC 50 curves using a representative.... Retrieved from [Link]
-
Siaut, M., et al. (2017). LC-MS/MS versus TLC plus GC methods: Consistency of glycerolipid and fatty acid profiles in microalgae and higher plant cells and effect of a nitrogen starvation. PLoS ONE. Retrieved from [Link]
-
Supporting Information for “Click-chemistry” inspired synthesis of hydrazone-based molecular glasses. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]
-
Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024, September 10). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. ACS Publications. Retrieved from [Link]
-
Oreate AI Blog. (2026, February 18). Unraveling Hydrazone Formation: A Dance of Molecules. Retrieved from [Link]
-
PubMed. (n.d.). THIN-LAYER CHROMATOGRAPHY AND SPECTROPHOTOMETRY OF ALPHA-KETOACID HYDRAZONES. Retrieved from [Link]
-
Advion. (n.d.). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. Retrieved from [Link]
-
MDPI. (2020, November 13). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2014, June 12). Discrepancy between TLC and LC-MS?. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. Retrieved from [Link]
-
PMC. (2022, October 10). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
PubMed. (2007, July 15). Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with (99m)Tc. Retrieved from [Link]
-
Chegg.com. (2024, April 22). Solved ResultsTLCThe Rf values were determined for each TLC. Retrieved from [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Frontiers. (2021, December 16). Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ACS Omega. (2023, May 24). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. Retrieved from [Link]
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Comparative Guide to the Elemental Analysis of C₇H₁₁ClN₂S
A Senior Application Scientist's Guide to Method Selection and Data Interpretation
For researchers in drug development and synthetic chemistry, verifying the elemental composition of a novel compound is a cornerstone of structural elucidation and purity assessment. This guide provides an in-depth comparison of established analytical methodologies for determining the elemental composition of C₇H₁₁ClN₂S, a representative heteroatomic molecule. We will move beyond mere procedural descriptions to explore the underlying principles, validate the protocols, and interpret the resulting data with scientific rigor.
The Theoretical Benchmark: Stoichiometric Calculation of C₇H₁₁ClN₂S
Before any experimental analysis, the theoretical elemental composition must be calculated. This value serves as the absolute benchmark against which all experimental results are measured. The calculation is based on the atomic masses of the constituent elements.[1]
Atomic Masses Used:
-
Nitrogen (N): 14.007 u[10]
1. Molecular Weight Calculation:
-
Carbon: 7 atoms * 12.011 u/atom = 84.077 u
-
Hydrogen: 11 atoms * 1.008 u/atom = 11.088 u
-
Chlorine: 1 atom * 35.45 u/atom = 35.45 u
-
Nitrogen: 2 atoms * 14.007 u/atom = 28.014 u
-
Sulfur: 1 atom * 32.066 u/atom = 32.066 u
-
Total Molecular Weight: 84.077 + 11.088 + 35.45 + 28.014 + 32.066 = 190.695 u
2. Elemental Percentage Calculation:
The percentage of each element is its total mass contribution divided by the total molecular weight, multiplied by 100.
-
% Carbon (C): (84.077 / 190.695) * 100 = 44.08 %
-
% Hydrogen (H): (11.088 / 190.695) * 100 = 5.81 %
-
% Chlorine (Cl): (35.45 / 190.695) * 100 = 18.59 %
-
% Nitrogen (N): (28.014 / 190.695) * 100 = 14.69 %
-
% Sulfur (S): (32.066 / 190.695) * 100 = 16.81 %
These theoretical values are the goalposts for our experimental validation.
Experimental Methodologies: A Comparative Analysis
No single technique is universally applied for all elements within a complex organic molecule. Typically, carbon, hydrogen, nitrogen, and sulfur are determined simultaneously using an automated combustion analyzer, while halogens like chlorine require a separate, specialized method.
Method 1: Automated Combustion Analysis for C, H, N, and S
Combustion analysis, often based on the Dumas method, is the industry standard for rapid and accurate determination of C, H, N, and S. The core principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the trustworthiness of the results by establishing a valid response curve for the detectors.
-
Sample Preparation: Accurately weigh approximately 1-3 mg of the C₇H₁₁ClN₂S sample into a tin capsule. The precision of this weight is paramount as it forms the basis of the final calculation.
-
Combustion: The encapsulated sample is dropped into a high-temperature (900-1000°C) furnace. The tin capsule promotes a violent, complete combustion in a stream of pure oxygen. Catalysts such as tungsten(VI) oxide or copper(II) oxide are present in the combustion tube to ensure all organic material is converted to its elemental oxides and N₂.
-
Reduction and Separation: The resulting gas mixture (CO₂, H₂O, N₂, SO₂, and excess O₂) is passed through a reduction furnace containing elemental copper. This step removes excess oxygen and reduces nitrogen oxides (NOₓ) to elemental nitrogen (N₂).
-
Gas Chromatography: The purified gas mixture is then passed through a gas chromatography (GC) column. The column separates the individual gases based on their different retention times.
-
Detection: As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas (typically helium) caused by the analyte gas, generating a signal proportional to the concentration of the element.
-
Data Analysis: The instrument's software integrates the detector signals and, using the initial sample weight and calibration data, calculates the percentage of C, H, N, and S.
Caption: Workflow for automated CHNS combustion analysis.
Method 2: Oxygen Flask Combustion for Chlorine (Cl)
The determination of halogens requires a different approach as they do not form easily detectable gases in the standard CHNS workflow. The Schöniger flask combustion method is a classic, reliable technique for decomposing the sample and converting the halogen into an ionic halide, which can then be quantified by titration.
-
Sample Preparation: Weigh 3-5 mg of the C₇H₁₁ClN₂S sample onto a piece of ashless filter paper. Fold the paper to enclose the sample, leaving a fuse strip.
-
Flask Preparation: Add 10-15 mL of an absorbing solution (e.g., dilute sodium hydroxide with a few drops of hydrogen peroxide) to a thick-walled, 500 mL Erlenmeyer flask (the Schöniger flask). The peroxide ensures that any sulfur present is oxidized to sulfate, preventing interference.
-
Combustion: Flush the flask with pure oxygen for 1-2 minutes to ensure a 100% oxygen atmosphere, which is essential for complete and rapid combustion.
-
Ignition: Light the filter paper fuse and immediately plunge the sample holder into the sealed flask. The sample combusts almost instantaneously in the pure oxygen. The flask is held inverted to prevent the stopper from being dislodged.
-
Absorption: After combustion, the flask is shaken for 5-10 minutes. The combustion products, including hydrogen chloride (HCl) gas, are absorbed into the alkaline solution, where HCl is converted to the chloride ion (Cl⁻).
-
Titration:
-
Acidify the solution with dilute nitric acid.
-
Add a known volume of standardized silver nitrate (AgNO₃) solution in excess. This precipitates the chloride ions as silver chloride (AgCl).
-
Add an indicator, such as ferric ammonium sulfate.
-
Back-titrate the excess, unreacted AgNO₃ with a standardized solution of potassium thiocyanate (KSCN). The endpoint is reached when a permanent reddish-brown color (from the formation of [Fe(SCN)]²⁺) appears.
-
-
Calculation: The amount of chloride is determined by calculating how much silver nitrate was consumed in the precipitation reaction. This value, along with the initial sample weight, is used to calculate the percentage of chlorine.
Caption: Workflow for chlorine analysis via Schöniger flask.
Data Summary and Acceptance Criteria
For a sample to be considered pure, the experimental results must fall within an acceptable range of the theoretical values. For most pharmaceutical and academic applications, an acceptable deviation is ±0.4% from the theoretical value.
| Element | Theoretical Value (%) | Method 1 (Combustion) | Method 2 (Flask) | Acceptance |
| Carbon | 44.08 | 44.21 | N/A | Pass |
| Hydrogen | 5.81 | 5.75 | N/A | Pass |
| Nitrogen | 14.69 | 14.80 | N/A | Pass |
| Sulfur | 16.81 | 16.65 | N/A | Pass |
| Chlorine | 18.59 | N/A | 18.49 | Pass |
Note: The experimental values shown are hypothetical examples of a high-quality analysis.
Trustworthiness and Validation: Sources of Error
The integrity of elemental analysis data relies on minimizing systematic and random errors.
-
Incomplete Combustion: This is a major source of error, leading to lower-than-expected carbon values. It can be caused by an insufficient oxygen supply, too large a sample size, or exhausted furnace catalysts. Regular replacement of reagents and catalysts is a key part of a self-validating system.
-
Sample Inhomogeneity: If the sample is not a single, pure compound, the results will be inconsistent. Proper purification and drying of the sample are critical prerequisite steps.
-
Weighing Errors: Given the small sample size, a highly sensitive microbalance (readable to at least 0.001 mg) is essential. Static electricity can significantly affect weighing accuracy and must be mitigated.
-
Atmospheric Interference (CHNS): Leaks in the system can allow atmospheric nitrogen to enter, leading to erroneously high nitrogen readings. Regular leak checks are mandatory.
-
Titration Errors (Chlorine): Inaccurate standardization of titrants or difficulty in precisely identifying the titration endpoint can lead to errors in the chlorine calculation.
By understanding these potential pitfalls and incorporating rigorous calibration, maintenance, and sample handling protocols, laboratories can ensure the delivery of trustworthy and authoritative elemental analysis data.
References
-
Quora. What is the atomic mass of hydrogen?[Link]
-
Quora. What is the atomic mass of carbon?[Link]
-
Quora. What is the atomic mass of sulphur?[Link]
-
Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?[Link]
-
Quora. What is the mass of a nitrogen atom in kg?[Link]
-
Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen.[Link]
-
American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise.[Link]
-
Testbook. [Solved] What is the atomic mass of carbon?[Link]
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Oreate AI Blog. Understanding the Atomic Mass of Sulfur: A Closer Look.[Link]
-
WebElements. Nitrogen - N - Chemistry.[Link]
-
CK-12 Foundation. Flexi answers - What is the atomic mass of hydrogen?[Link]
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CK-12 Foundation. Flexi answers - What is carbon's atomic mass?[Link]
-
CK-12 Foundation. Flexi answers - Calculate the atomic mass of sulfur.[Link]
-
Royal Society of Chemistry. Nitrogen - Element information, properties and uses | Periodic Table.[Link]
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Wikipedia. Chlorine.[Link]
-
BYJU'S. Atomic Mass of First 30 Elements.[Link]
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Royal Society of Chemistry. Hydrogen - Element information, properties and uses.[Link]
-
Royal Society of Chemistry. Sulfur - Element information, properties and uses.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


